Tigapotide
説明
This compound is a synthetic 15-mer peptide corresponding to amino acids 31-45 of the 94-amino acid isoform of human prostate secretory protein (PSP-94) with potential anti-metastasis and anti-angiogenesis activities. PSP-94-derived peptide PCK3145 may inhibit the secretion of the metastasis-related protein matrix metalloproteinase-9 (MMP-9) and its potential binding to its cell surface receptor CD44; may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, resulting in an anti-angiogenesis effect; and may reduce the levels of parathyroid hormone-related protein (PTHrP), decreasing plasma calcium levels. PSP-94, one of three predominant proteins found in seminal fluid, may be down-regulated in prostate cancer, representing a potential survival mechanism for prostate cancer cells. MMP-9 is implicated in the invasion and metastasis of cancer. PTHrP may be expressed by various tumor cell types, resulting in the hypercalcemia of malignancy.
This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.
a synthetic peptide corresponding to amino acids 31-45 of PSP94 (prostate secretory protein) that inhibits matrix metalloproteinase-9 secretion
See also: this compound Triflutate (active moiety of).
特性
Key on ui mechanism of action |
The mechanism of action and receptor for PCK3145 suggests PCK3145 to be a signal transduction inhibitor with multiple ways (apoptosis, anti-angiogenesis and anti-metastasis) to restrict disease development. |
|---|---|
CAS番号 |
414903-37-0 |
分子式 |
C82H119N21O34S3 |
分子量 |
2039.1 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+/m1/s1 |
InChIキー |
ZRXXHPDJLAQCPC-SFJRRRFZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O |
配列 |
EWQTDNCETCTCYET |
製品の起源 |
United States |
Foundational & Exploratory
Tigapotide (PCK-3145): A Multifaceted Peptide Inhibitor for Prostate Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide (also known as PCK-3145) is a synthetic 15-amino-acid peptide derived from the C-terminus of the 31-45 fragment of Prostate Secretory Protein 94 (PSP94). PSP94 expression is notably downregulated in advanced prostate cancer, suggesting a tumor-suppressive role. This compound has demonstrated a multi-pronged mechanism of action in preclinical and early clinical studies, positioning it as a potential therapeutic agent for hormone-refractory prostate cancer. Its core mechanisms include the induction of apoptosis, inhibition of angiogenesis, and reduction of metastatic potential through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in prostate cancer, supported by quantitative data from pivotal studies and detailed experimental protocols.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through several interconnected mechanisms:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells. In vivo studies have confirmed a significant increase in apoptosis in tumor tissues following this compound treatment.
-
Anti-Angiogenesis: The peptide inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis. This is achieved by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
-
Anti-Metastatic Activity: this compound reduces the metastatic potential of prostate cancer cells by inhibiting the secretion of matrix metalloproteinase-9 (MMP-9) and inducing the shedding of the cell surface adhesion molecule CD44.
-
Reduction of Parathyroid Hormone-related Peptide (PTHrP): this compound lowers the levels of PTHrP, a key factor in malignancy-associated hypercalcemia and skeletal metastases.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.
Inhibition of VEGF Signaling in Endothelial Cells
This compound directly targets the VEGF signaling axis in endothelial cells, a key driver of angiogenesis. It has been shown to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-2), which in turn prevents the activation of the downstream MAPK/ERK signaling cascade. This disruption of VEGF signaling leads to a reduction in endothelial cell tubulogenesis and the secretion of MMP-2, ultimately impairing the formation of new blood vessels within the tumor microenvironment.
Modulation of MMP-9 Secretion and CD44 Shedding
This compound plays a crucial role in reducing the metastatic potential of cancer cells by a dual mechanism involving MMP-9 and CD44. It inhibits the secretion of MMP-9, an enzyme critical for the degradation of the extracellular matrix, a key step in tumor invasion. This inhibition is thought to be mediated through the binding of this compound to cell surface laminin (B1169045) receptors, which triggers a signaling cascade involving ERK phosphorylation and subsequent downregulation of HuR, a protein that stabilizes MMP-9 mRNA.
Concurrently, this compound induces the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions, from the cancer cell surface. This process is dependent on the upregulation of the small GTPase RhoA and Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). Increased MT1-MMP activity leads to the proteolytic cleavage and shedding of CD44.
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor activity of this compound is supported by quantitative data from both in vivo animal models and early-phase human clinical trials.
Table 1: Preclinical In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Parameter | Vehicle Control | This compound (1 µg/kg/day) | This compound (10 µg/kg/day) | This compound (100 µg/kg/day) |
| Tumor Volume | Baseline | Dose-dependent decrease | Dose-dependent decrease | Significant decrease |
| Skeletal Tumor Burden | High | - | - | Reduced |
| Hind-Limb Paralysis | Early Onset | - | - | Delayed |
| Plasma Calcium Levels | Elevated | - | - | Reduced |
| Plasma PTHrP Levels | Elevated | - | - | Reduced |
| Tumor PTHrP Levels | High | - | - | Significant decrease |
| Tumor CD31 Expression | High | - | - | 43% decrease |
Data synthesized from Shukeir N, et al. Cancer Res. 2004 and Annabi B, et al. Int J Cancer. 2006.
Table 2: Phase I Clinical Trial Results in Metastatic Hormone-Refractory Prostate Cancer
| Parameter | Results |
| Dose Escalation | 5, 20, 40, and 80 mg/m² |
| Safety and Tolerability | Safe and well-tolerated at all doses |
| Best Tumor Response | Stable disease in 10 out of 15 patients |
| MMP-9 Levels (in patients with >100 µg/L baseline) | Substantial reduction |
Data from Hawkins RE, et al. Clin Prostate Cancer. 2005.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vivo Animal Model
-
Animal Model: Syngeneic male Copenhagen rats.
-
Tumor Cell Inoculation: Rat prostate cancer Mat Ly Lu cells overexpressing Parathyroid Hormone-related Protein (PTHrP) were used. Cells were inoculated either subcutaneously (s.c.) into the right flank for primary tumor growth assessment or into the left ventricle via intracardiac injection to induce experimental skeletal metastases.
-
Treatment Regimen: Animals were infused with this compound at doses of 1, 10, and 100 µg/kg/day for a duration of 15 days.
-
Endpoint Analysis: Tumor volume was measured periodically. The development of hind-limb paralysis was monitored as an indicator of skeletal metastasis progression. Plasma and tumor tissue were collected for analysis of calcium and PTHrP levels.
Apoptosis Detection (TUNEL Assay)
-
Tissue Preparation: Tumor sections from control and this compound-treated animals were prepared for analysis.
-
Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualization: Apoptotic cells were visualized by microscopy. Counterstaining with Hoechst reagent was used to identify apoptotic bodies.
Analysis of MMP-9 Secretion and CD44 Shedding
-
Cell Line: HT-1080 fibrosarcoma cells were utilized for these in vitro studies.
-
Treatment: Cells were treated with this compound (e.g., 300 µg/ml for 48 hours).
-
Gelatin Zymography: Conditioned media from cell cultures was analyzed to assess the enzymatic activity of secreted MMP-9.
-
Western Blotting: Cell lysates were analyzed to determine the protein expression levels of RhoA and MT1-MMP. Conditioned media was analyzed for the presence of shed CD44 fragments.
-
RT-PCR: Total RNA was extracted from cells to quantify the gene expression levels of RhoA and MT1-MMP.
-
Flow Cytometry: Used to monitor the cell surface expression of CD44.
Angiogenesis Assessment
-
Immunohistochemistry: Tumor sections were stained for the endothelial cell marker CD31 to assess microvessel density, a measure of angiogenesis.
Conclusion
This compound is a promising peptide therapeutic for advanced prostate cancer with a well-defined, multi-targeted mechanism of action. By inducing apoptosis, inhibiting angiogenesis through the VEGF pathway, and reducing metastasis by modulating MMP-9 and CD44, this compound addresses several key hallmarks of cancer progression. The quantitative data from preclinical and early clinical studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at further elucidating its therapeutic potential and refining its clinical application.
In-Depth Technical Guide to the Discovery and Synthesis of Tigapotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide that has emerged as a promising candidate in oncology, particularly for the treatment of prostate cancer. Derived from the human prostate secretory protein (PSP94), this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Background
This compound was discovered through systematic research into the biological functions of Prostate Secretory Protein (PSP94), a protein found in high concentrations in human seminal fluid.[1] It was observed that lower levels of PSP94 correlated with advanced stages of prostate cancer, suggesting a potential anti-tumor role for the protein or its fragments.[1]
Researchers at McGill University Health Centre synthesized various peptide fragments of PSP94 to identify the region responsible for its anti-tumor activity. Through this screening process, a 15-mer peptide corresponding to amino acids 31-45 of PSP94, designated PCK3145, was found to be the most potent inhibitor of tumor cell proliferation.[2] This peptide was later named this compound.
Amino Acid Sequence: The amino acid sequence for this compound (PCK3145) is: EWQTDN-{Cys(Acm)}-ET-{Cys(Acm)}-T-{Cys(Acm)}-YET[3]
The "(Acm)" indicates that the cysteine residues are protected with an acetamidomethyl group.
Synthesis of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative experimental protocol for the manual synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials and Reagents:
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H₂O)
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first amino acid (Fmoc-Thr(tBu)-OH) to the resin. Pre-activate the amino acid with DIC and OxymaPure in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.
-
Repetitive Coupling and Deprotection: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence (Glu(OtBu), Tyr(tBu), Cys(Acm), Thr(tBu), Cys(Acm), Glu(OtBu), Thr(tBu), Asp(OtBu), Asn(Trt), Gln(Trt), Trp(Boc), Glu(OtBu)).
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5) for 3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Experimental Workflow: this compound Synthesis
Quantitative Data
This compound has been evaluated in various preclinical models, demonstrating its efficacy in inhibiting tumor growth and metastasis. The following tables summarize key quantitative data from these studies.
| In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models | |
| Parameter | Result |
| Tumor Growth Inhibition (PC3 Xenografts) | 50-60% inhibition with 5 µg/kg/day |
| Dose-Dependent Tumor Volume Decrease (Mat Ly Lu-PTHrP Xenografts) | Significant decrease with 1, 10, and 100 µg/kg/day |
| Delay in Skeletal Metastasis | Dose-dependent delay in hind-limb paralysis |
| Pharmacokinetic and Toxicological Profile of this compound | |
| Parameter | Value |
| Half-life | 0.35 to 1.45 hours[1] |
| Toxicity (Non-clinical) | No clear evidence of toxicity up to 450 mg/kg/day in mice and 25 mg/kg/day in primates for 28 days |
| In Vitro Effects of this compound | |
| Parameter | Result |
| MMP-9 Production Inhibition (Mat Ly Lu cells) | Dose-dependent decrease with 50-500 µg/ml |
| Tumor Cell Proliferation | Significant reduction in Mat Ly Lu cells |
Mechanism of Action and Signaling Pathways
The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer progression, primarily through the inhibition of matrix metalloproteinase-9 (MMP-9) and interaction with the cell surface receptor CD44.
Inhibition of MMP-9
MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for tumor invasion, metastasis, and angiogenesis. This compound has been shown to inhibit the secretion of MMP-9 by cancer cells. This inhibition is believed to be a central part of its anti-metastatic and anti-angiogenic effects.
Interaction with CD44
CD44 is a transmembrane glycoprotein (B1211001) that acts as a receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions. It plays a significant role in tumor progression and metastasis. This compound is thought to interact with CD44, leading to the shedding of the CD44 ectodomain from the cell surface. This shedding disrupts the signaling functions of CD44.
Downstream Signaling Pathways
The interaction of this compound with CD44 is hypothesized to modulate downstream signaling pathways, including the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. By interfering with CD44 signaling, this compound may lead to the downregulation of Akt activity, thereby promoting apoptosis in cancer cells.
Proposed Signaling Pathway of this compound
Key Experimental Methodologies
In Vivo Tumor Growth and Metastasis Assay
Objective: To evaluate the effect of this compound on primary tumor growth and the development of skeletal metastases.
Procedure:
-
Cell Line: Use a relevant cancer cell line, such as the PC3 human prostate cancer cell line or the Dunning R3227 MatLyLu rat prostate cancer cell line.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) for human cell lines or syngeneic rats for rat cell lines.
-
Tumor Implantation: Inoculate the cancer cells subcutaneously into the flank of the animals to assess primary tumor growth. For metastasis studies, inject the cells into the left ventricle of the heart or the tail vein.
-
Treatment: Administer this compound or a vehicle control to the animals daily via a suitable route (e.g., intraperitoneal or intravenous injection).
-
Data Collection: Measure the primary tumor volume regularly using calipers. Monitor the development of metastases through imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by observing clinical signs (e.g., hind-limb paralysis for skeletal metastases).
-
Analysis: At the end of the study, euthanize the animals and excise the tumors and relevant organs for histological and molecular analysis.
Gelatin Zymography for MMP-9 Activity
Objective: To determine the effect of this compound on the enzymatic activity of MMP-9 secreted by cancer cells.
Procedure:
-
Cell Culture: Culture cancer cells in serum-free media in the presence or absence of varying concentrations of this compound.
-
Sample Collection: Collect the conditioned media from the cell cultures.
-
Electrophoresis: Separate the proteins in the conditioned media on a polyacrylamide gel containing gelatin.
-
Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer to allow the MMPs to renature, followed by incubation in a development buffer to allow for the digestion of the gelatin.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin digestion by MMPs will appear as clear bands against a blue background.
-
Quantification: Quantify the intensity of the bands corresponding to MMP-9 to determine its relative activity.
Conclusion
This compound is a well-characterized synthetic peptide with a clear discovery pathway and a promising preclinical profile as an anti-cancer agent. Its defined synthesis and multifaceted mechanism of action, centered on the inhibition of MMP-9 and modulation of CD44 signaling, make it a compelling candidate for further clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into clinical applications.
References
Tigapotide: A PSP94-Derived Peptide Therapeutic for Prostate Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tigapotide (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from Prostate Secretory Protein 94 (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its potential as a multi-modal therapeutic agent for hormone-refractory prostate cancer (HRPC). This compound exhibits anti-tumor, anti-metastatic, and anti-angiogenic properties, primarily through the induction of apoptosis, inhibition of matrix metalloproteinase-9 (MMP-9), and interference with vascular endothelial growth factor (VEGF) signaling.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction to this compound and PSP94
Prostate Secretory Protein 94 (PSP94) is one of the three most abundant proteins found in human seminal fluid. Its expression is notably decreased in patients with advanced prostate cancer, suggesting a role as a tumor suppressor. This compound is a synthetic peptide corresponding to amino acids 31-45 of PSP94 and has been shown to recapitulate and, in some cases, exceed the anti-tumor effects of the full-length protein. It has been investigated as a therapeutic for late-stage, hormone-refractory prostate cancer for which effective therapies are limited.
Mechanism of Action
This compound's therapeutic effects are multifactorial, targeting key processes in cancer progression:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells.
-
Anti-Angiogenesis: The peptide interferes with the VEGF signaling pathway, a critical driver of new blood vessel formation that tumors require for growth.
-
Anti-Metastasis: this compound inhibits the secretion and activity of MMP-9, an enzyme crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. It also influences the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions.
-
Reduction of Hypercalcemia: In preclinical models, this compound reduces levels of parathyroid hormone-related peptide (PTHrP), a common cause of hypercalcemia in malignancy.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Parameter | Control (Vehicle) | This compound (1 µg/kg/day) | This compound (10 µg/kg/day) | This compound (100 µg/kg/day) | Citation |
| Tumor Volume Reduction | - | Dose-dependent reduction | Significant reduction | Marked reduction | |
| Delay in Hind-Limb Paralysis (Skeletal Metastasis) | Baseline | Delayed | Significantly delayed | Markedly delayed | |
| Plasma PTHrP Levels | Elevated | No significant change | Dose-dependent decrease | Significant decrease | |
| Plasma Calcium Levels | Elevated | No significant change | Reduced | Significantly reduced |
Table 2: Clinical Trial Data for this compound in Hormone-Refractory Prostate Cancer
| Trial Phase | Dosing Regimen | Key Findings | Citation |
| Phase I | 7.5 mg/m² twice weekly or 15 mg/m² weekly for 4 weeks | Well-tolerated with no adverse events. Declines in MMP-9 levels observed in most patients by week 3. Weekly dosing showed greater declines in MMP-9. | |
| Phase IIa | 5, 20, 40, and 80 mg/m² (dose-escalation) | Excellent safety profile at 5, 20, and 40 mg/m². Some toxicities at 80 mg/m². Patients with baseline plasma MMP-9 >100 µg/L showed reductions of 34% to 90%. |
Experimental Protocols
This section details the methodologies used in the key preclinical and clinical studies of this compound.
In Vitro Cell-Based Assays
-
Cell Lines:
-
MatLyLu-PTHrP: A rat prostate cancer cell line (Dunning R3227) transfected to overexpress parathyroid hormone-related protein (PTHrP), used to model hypercalcemia of malignancy.
-
PC-3: A human prostate cancer cell line, often used in apoptosis and proliferation assays.
-
-
Apoptosis Assays:
-
Annexin V Staining: To detect early apoptosis, cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium (B1200493) iodide (PI) are added. Cells are incubated in the dark and then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: To detect DNA fragmentation, a hallmark of late apoptosis, cells are fixed and permeabilized. A reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP) is added. The incorporated label is then detected using a fluorescently-labeled antibody (e.g., anti-BrdU-FITC).
-
In Vivo Animal Studies
-
Animal Model:
-
Syngeneic male Copenhagen rats were used for the MatLyLu-PTHrP xenograft model.
-
-
Tumor Inoculation:
-
For primary tumor growth studies, MatLyLu-PTHrP cells were inoculated subcutaneously into the right flank of the rats.
-
For skeletal metastasis studies, cells were inoculated into the left ventricle via intracardiac injection.
-
-
Drug Administration:
-
This compound (PCK3145) was infused for 15 days at doses of 1, 10, and 100 µg/kg/day.
-
-
Efficacy Evaluation:
-
Tumor volume was measured regularly.
-
The development of hind-limb paralysis was monitored as an indicator of skeletal metastases.
-
Bone histomorphometry was used to assess skeletal tumor burden.
-
Biochemical Assays
-
PTHrP Measurement:
-
Plasma samples were collected from rats.
-
PTHrP levels were quantified using a commercially available ELISA kit specific for rat PTHrP, following the manufacturer's instructions.
-
-
MMP-9 Activity Assay (Gelatin Zymography):
-
Conditioned media from cell cultures or patient plasma samples were collected.
-
Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
The gel was then incubated in a developing buffer to allow for enzymatic activity.
-
The gel was stained with Coomassie Brilliant Blue, and areas of MMP-9 activity appeared as clear bands against a blue background.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
This compound Inhibition of VEGF Signaling
This compound's Effect on MMP-9 Secretion and CD44 Shedding
Conclusion and Future Directions
This compound has demonstrated a promising preclinical and early clinical profile as a therapeutic agent for hormone-refractory prostate cancer. Its multi-faceted mechanism of action, targeting apoptosis, angiogenesis, and metastasis, suggests it could be a valuable addition to the therapeutic arsenal. Further clinical development, including larger randomized controlled trials, is warranted to fully elucidate its efficacy and safety profile and to establish its role in the management of advanced prostate cancer. The continued investigation into its molecular mechanisms may also uncover new therapeutic targets and strategies for combating this disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Signaling Pathways Modulated by Tigapotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide (also known as PCK3145) is a 15-mer synthetic peptide derived from the human prostate secretory protein of 94 amino acids (PSP94). Emerging as a promising anti-cancer agent, particularly in the context of prostate cancer, this compound exerts its therapeutic effects by modulating multiple critical signaling pathways involved in tumor progression, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action for research and drug development professionals.
Core Signaling Pathways Influenced by this compound
This compound's anti-neoplastic activities are attributed to its ability to interfere with several key signaling pathways. The primary pathways identified are:
-
The MMP-9/CD44 Axis and RhoA Signaling: this compound significantly impacts the secretion and activity of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation, and its interaction with the cell surface receptor CD44. This modulation is linked to the upregulation of RhoA signaling.
-
VEGF Receptor Signaling and Angiogenesis: this compound exhibits potent anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of new blood vessel formation in tumors.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells, a crucial mechanism for its anti-tumor effects.
-
Parathyroid Hormone-related Protein (PTHrP) Regulation: The peptide has been shown to reduce levels of PTHrP, a key factor in malignancy-associated hypercalcemia.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various signaling components.
| Pathway Component | Cell Line | Treatment | Effect | Reference |
| MMP-9 Secretion | HT-1080 | 300 µg/ml PCK3145 | ~50% inhibition | [1] |
| Cell Migration on Hyaluronic Acid | HT-1080 | 300 µg/ml PCK3145 | ~50% decrease | [2] |
| RhoA Protein Expression | HT-1080 | 300 µg/ml PCK3145 (48h) | Increased expression | [2] |
| MT1-MMP Protein Expression | HT-1080 | 300 µg/ml PCK3145 (48h) | Increased expression | [2] |
Table 1: Effects of this compound on the MMP-9/CD44/RhoA Pathway
| Pathway Component | Model System | Treatment | Effect | Reference |
| Tumor Microvessel Density (CD31 staining) | Syngeneic rat prostate cancer model | 100 µg/kg/day PCK3145 | 43% decrease | [3][4] |
| VEGF-induced VEGFR-2 Phosphorylation | HUVEC | 300 µg/ml PCK3145 (24h) | Inhibition | [4] |
| VEGF-induced ERK Phosphorylation | HUVEC | 300 µg/ml PCK3145 (24h) | Inhibition | [3] |
| ERK1/2 Phosphorylation | PC-3 cells | 5 µM PCK3145 (5-15 min) | 6 to 7-fold increase | [5] |
| ERK1/2 Phosphorylation | MCF-7 cells | 5 µM PCK3145 (5 min) | 5.8-fold increase | [5] |
| ERK1/2 Phosphorylation | HT-29 cells | 5 µM PCK3145 (5 min) | 3-fold increase | [5] |
| VEGF-induced MMP-2 Secretion | HUVEC | Not specified | 50% inhibition | [3] |
Table 2: Effects of this compound on the VEGF Signaling Pathway and Angiogenesis
| Process | Cell Lines | Treatment | Effect | Reference |
| Apoptosis | PC-3, MCF-7, HT-29 | 5 µM PCK3145 (48h and 96h) | Statistically significant increase | [5] |
Table 3: Pro-Apoptotic Effects of this compound
| Parameter | In Vivo Model | Treatment | Effect | Reference |
| Plasma PTHrP levels | Rat model of prostate cancer | PCK3145 | Significant decrease | [6][7] |
| Tumor PTHrP levels | Rat model of prostate cancer | PCK3145 | Significant decrease | [6][7] |
| Plasma Calcium levels | Rat model of prostate cancer | PCK3145 | Reduction | [6][7] |
Table 4: Effects of this compound on PTHrP and Calcium Levels
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. researchgate.net [researchgate.net]
- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. PCK3145 Inhibits Proliferation and Induces Apoptosis in Breast and Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Tigapotide (PCK-3145): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigapotide (also known as PCK-3145) is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94). Preclinical investigations have primarily focused on its therapeutic potential in hormone-refractory prostate cancer, with an emphasis on its ability to inhibit tumor growth and metastasis. The mechanism of action is multifactorial, involving the induction of apoptosis and the modulation of key signaling pathways associated with cancer progression. This document provides a comprehensive overview of the publicly available preclinical data for this compound, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its proposed mechanisms and experimental workflows.
In Vitro Efficacy
This compound has demonstrated direct anti-proliferative and pro-apoptotic effects on various cancer cell lines. These effects are believed to be mediated, at least in part, through its interaction with the 37-kDa laminin (B1169045) receptor precursor (37LRP).
Quantitative Data: Anti-Proliferative and Pro-Apoptotic Effects
| Cell Line | Cancer Type | Assay | Treatment | Observation | Citation |
| Mat Ly Lu-PTHrP | Rat Prostate Cancer | Cell Growth Assay | 100 µg/ml PCK3145 for 5 days | Significant reduction in cell number compared to control. | [1] |
| PC-3 | Human Prostate Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |
| MCF-7 | Human Breast Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |
| HT-29 | Human Colon Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |
| MG-63 | Human Osteosarcoma | Proliferation and Apoptosis Assays | --- | No significant effect on proliferation or apoptosis (low laminin receptor expression). | --- |
Experimental Protocols
1.2.1 Cell Growth and Proliferation Assays
-
Cell Lines and Culture: Mat Ly Lu-PTHrP (rat prostate cancer cells overexpressing parathyroid hormone-related protein), PC-3 (human prostate cancer), MCF-7 (human breast cancer), and HT-29 (human colon cancer) cells were cultured in appropriate media.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 1, 10, or 100 µg/ml) or vehicle control for a specified duration (e.g., up to 5 days). The medium was changed every 2 days.[1]
-
Quantification: Cell proliferation was assessed by counting trypsinized and resuspended cells using a Coulter counter.[1] Alternatively, standard proliferation assays such as MTT or BrdU incorporation could be employed.
1.2.2 Apoptosis Assays
-
Induction of Apoptosis: Cancer cell lines were treated with this compound for defined periods to induce apoptosis.
-
Detection: Apoptosis was quantified using methods such as cell cycle analysis to detect the sub-G1 apoptotic population or through specific apoptosis assays like Annexin V-FITC/propidium iodide staining followed by flow cytometry.
In Vivo Efficacy
The anti-tumor and anti-metastatic properties of this compound have been evaluated in a preclinical rat model of prostate cancer.
Quantitative Data: Anti-Tumor and Anti-Metastatic Effects
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation |
| Syngenic male Copenhagen rats with Mat Ly Lu-PTHrP xenografts | Prostate Cancer | 1, 10, and 100 µg/kg/day infusion for 15 days | Dose-dependent decrease in tumor volume. | [2][3] |
| Syngenic male Copenhagen rats with intracardiac injection of Mat Ly Lu-PTHrP cells | Prostate Cancer (Skeletal Metastasis Model) | 1, 10, and 100 µg/kg/day infusion for 15 days | Dose-dependent delay in the development of skeletal metastases and hind-limb paralysis. 100 µg/kg/day resulted in reduced skeletal tumor burden. |
Experimental Protocols
2.2.1 Subcutaneous Tumor Growth Model
-
Animal Model: Syngenic male Copenhagen rats were used.
-
Tumor Inoculation: Mat Ly Lu cells overexpressing PTHrP were inoculated subcutaneously into the right flank of the rats.
-
Treatment: Animals were infused with different doses of this compound (1, 10, and 100 µg/kg/day) or vehicle control for 15 days.
-
Efficacy Endpoint: Tumor volume was measured periodically to assess the effect of the treatment.
2.2.2 Experimental Skeletal Metastasis Model
-
Animal Model: Syngenic male Copenhagen rats were used.
-
Tumor Inoculation: Mat Ly Lu-PTHrP cells were injected into the left ventricle via intracardiac injection to induce experimental metastases to the lumbar vertebrae.
-
Treatment: Animals received infusions of this compound at doses of 1, 10, and 100 µg/kg/day for 15 days.
-
Efficacy Endpoints: The primary endpoints were the development of hind-limb paralysis and the assessment of skeletal tumor burden through bone histomorphometry.
Mechanism of Action
The anti-cancer effects of this compound are attributed to its ability to induce apoptosis and inhibit metastatic processes. This is thought to be mediated through its interaction with the 37-kDa laminin receptor precursor (37LRP), leading to the downregulation of matrix metalloproteinase-9 (MMP-9).
Signaling Pathway
This compound binds to the 37-kDa laminin receptor precursor on the surface of cancer cells. This interaction is believed to initiate a signaling cascade that leads to a reduction in the expression and secretion of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. The downstream effects also include the induction of apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols for Mechanistic Studies
3.2.1 Apoptosis Detection (TUNEL Assay)
-
Sample Preparation: Primary tumors from treated and control animals were excised, fixed, and sectioned.
-
Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed on the tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualization: Apoptotic cells (TUNEL-positive) were visualized using microscopy. Counterstaining with a nuclear dye (e.g., Hoechst) was used to identify apoptotic bodies.
3.2.2 Matrix Metalloproteinase-9 (MMP-9) Analysis
-
Sample Collection: Plasma samples from treated and control animals were collected.
-
Quantification: MMP-9 levels in the plasma were measured to assess the systemic effect of this compound on this enzyme. The specific assay for MMP-9 quantification (e.g., ELISA or zymography) would be selected based on the experimental requirements.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo preclinical evaluation of this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
The preclinical data for this compound (PCK-3145) provide evidence for its anti-tumor and anti-metastatic efficacy in a prostate cancer model. The mechanism of action appears to be linked to the induction of apoptosis and the downregulation of MMP-9, potentially through interaction with the 37-kDa laminin receptor precursor. Further in-depth studies are warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of this compound in a broader range of cancers.
References
Molecular Targets of Tigapotide in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigapotide, a synthetic 15-mer peptide (also known as PCK3145) derived from the prostate secretory protein (PSP-94), has demonstrated promising anti-cancer properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, detailing its mechanism of action, associated signaling pathways, and relevant experimental data. The information presented is intended to support further research and development of this potential anti-neoplastic agent. This compound's multifaceted mechanism of action involves the modulation of key cellular processes implicated in tumor growth, metastasis, and angiogenesis.
Primary Molecular Targets of this compound
This compound exerts its anti-cancer effects by interacting with several key molecular players within the tumor microenvironment and the cancer cells themselves. The primary targets identified to date include:
-
Matrix Metalloproteinase-9 (MMP-9): this compound has been shown to inhibit the secretion of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[1]
-
CD44: This cell surface adhesion receptor is implicated in cancer cell migration and invasion. This compound is believed to interfere with the binding of MMP-9 to CD44.[1]
-
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway: By interfering with this critical pathway, this compound exhibits anti-angiogenic properties, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients.[1]
-
Parathyroid Hormone-related Protein (PTHrP): this compound has been observed to reduce the levels of PTHrP, a protein associated with hypercalcemia of malignancy and bone metastasis.
-
37-kDa Laminin (B1169045) Receptor Precursor (37LRP): this compound binds to this receptor on the surface of cancer cells, initiating a signaling cascade that contributes to its anti-proliferative and pro-apoptotic effects.
Signaling Pathways Modulated by this compound
The interaction of this compound with its molecular targets triggers downstream signaling pathways that ultimately lead to the inhibition of cancer cell proliferation and survival.
Laminin Receptor-Mediated MEK/ERK Signaling
A significant aspect of this compound's mechanism of action is its interaction with the 37-kDa laminin receptor precursor (37LRP). This binding event initiates a signaling cascade involving the activation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK). While typically associated with cell proliferation, in this context, the transient activation of the MEK/ERK pathway by this compound appears to be linked to the induction of apoptosis. This paradoxical effect suggests a complex regulatory mechanism that warrants further investigation.
Inhibition of Metastasis and Angiogenesis
This compound's anti-metastatic and anti-angiogenic properties are mediated through its effects on MMP-9, CD44, and the VEGF signaling pathway. By reducing MMP-9 secretion and potentially its interaction with CD44, this compound can inhibit the breakdown of the extracellular matrix, a critical step in cancer cell invasion. Furthermore, its interference with the VEGF signaling pathway disrupts the formation of new blood vessels, thereby limiting tumor growth and spread.
Quantitative Data
While several studies have demonstrated the dose-dependent effects of this compound on cancer cells, specific IC50 values are not consistently reported in the publicly available literature. The following table summarizes the available quantitative and semi-quantitative data from preclinical studies.
| Cancer Type | Cell Line | Assay | Treatment | Results | Reference |
| Prostate Cancer | Mat Ly Lu (rat) | Tumor Volume Reduction (in vivo) | 1, 10, 100 µg/kg/day this compound | Dose-dependent reduction in tumor volume. | |
| Prostate Cancer | Mat Ly Lu (rat) | Plasma Calcium Reduction (in vivo) | 10, 100 µg/kg/day this compound | Significant reduction in plasma calcium levels. | |
| Prostate Cancer | Mat Ly Lu (rat) | Plasma PTHrP Reduction (in vivo) | 10, 100 µg/kg/day this compound | Significant reduction in plasma PTHrP levels. | |
| Prostate Cancer | PC-3 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. | |
| Breast Cancer | MCF-7 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. | |
| Colon Cancer | HT-29 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle only).
-
Incubation with Treatment: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for MEK/ERK Activation
This protocol is designed to detect the phosphorylation status of MEK and ERK in response to this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 5 µM) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a promising peptide-based therapeutic agent with a multi-targeted mechanism of action against cancer cells. Its ability to inhibit key processes such as metastasis and angiogenesis, coupled with its pro-apoptotic effects, makes it an attractive candidate for further development. The identification of the 37-kDa laminin receptor precursor as a key mediator of its action provides a solid foundation for understanding its molecular signaling.
Future research should focus on:
-
Determining specific IC50 values for this compound in a broader range of cancer cell lines to better quantify its potency.
-
Elucidating the detailed downstream signaling events following MEK/ERK activation to fully understand the paradoxical induction of apoptosis.
-
Investigating the precise mechanism by which this compound interferes with the VEGF signaling pathway and reduces PTHrP levels.
-
Conducting further in vivo studies to evaluate the efficacy and safety of this compound in various cancer models.
This in-depth technical guide provides a comprehensive summary of the current knowledge on the molecular targets of this compound. It is anticipated that this information will be a valuable resource for researchers dedicated to advancing novel cancer therapies.
References
Unraveling the Structural Activity Relationship of Tigapotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a 15-amino acid synthetic peptide derived from the human prostate secretory protein 94 (PSP94). It has been investigated for its potential as an anti-cancer agent, particularly in the context of prostate cancer. The therapeutic effects of this compound are attributed to its ability to act as a signal transduction inhibitor, exhibiting anti-angiogenic, anti-metastatic, and pro-apoptotic properties.[1] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the key structural determinants of its biological activity, the experimental protocols used for its evaluation, and its mechanism of action.
Core Structural Activity Relationship: Identification of the Active Peptide Fragment
The foundational SAR studies on this compound involved the systematic evaluation of different peptide fragments derived from its parent protein, PSP94. These studies were crucial in pinpointing the specific amino acid sequence responsible for the observed anti-tumor effects.
A key study synthesized and compared the biological activity of three distinct peptide fragments of PSP94:
-
PCK721: Corresponding to amino acids 7-21 of PSP94.
-
PCK3145 (this compound): Corresponding to amino acids 31-45 of PSP94.
-
PCK7694: Corresponding to amino acids 76-94 of PSP94.
The anti-proliferative activity of these peptides was assessed against rat prostate cancer cells. The results unequivocally demonstrated that only PCK3145 (this compound) exhibited a significant reduction in tumor cell proliferation, establishing it as the active fragment of PSP94.[2]
Quantitative Analysis of Anti-Proliferative Activity
While the seminal study by Shukeir et al. (2004) established the superior activity of PCK3145, specific quantitative data such as IC50 values for each fragment were not detailed in the readily available literature. The primary finding was a qualitative but significant difference in the biological activity of the tested peptides.
Table 1: Comparative Anti-Proliferative Activity of PSP94-Derived Peptides
| Peptide Fragment | Amino Acid Sequence Position | Reported Anti-Proliferative Activity |
| PCK721 | 7-21 | No significant activity |
| PCK3145 (this compound) | 31-45 | Significant reduction in tumor cell proliferation |
| PCK7694 | 76-94 | No significant activity |
Note: This table is based on the qualitative findings reported in the available scientific literature. Detailed quantitative comparative data (e.g., IC50 values) is not publicly available.
Experimental Protocols
The determination of the anti-proliferative activity of this compound and its related peptide fragments was conducted using established in vitro cell-based assays. The following is a detailed methodology based on the available information.
Tumor Cell Proliferation Assay
Objective: To assess the dose-dependent effect of synthetic peptides on the proliferation of tumor cells.
Cell Line: Rat prostate cancer Mat Ly Lu cells overexpressing parathyroid hormone-related protein (PTHrP).
Methodology:
-
Cell Culture: Mat Ly Lu cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Peptide Preparation: Synthetic peptides (PCK721, PCK3145, PCK7694) are dissolved in a suitable solvent (e.g., sterile phosphate-buffered saline) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. Control wells receive vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for the peptides to exert their effects on cell proliferation.
-
Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
MTT Assay: MTT solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: The results are expressed as a percentage of inhibition of cell proliferation compared to the vehicle-treated control. Dose-response curves are generated, and if the data permits, the half-maximal inhibitory concentration (IC50) is calculated for each peptide.
Mechanism of Action: Inhibition of VEGF Signaling Pathway
The anti-angiogenic activity of this compound is a key component of its anti-tumor effects. This is achieved through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound has been shown to antagonize the VEGF-induced phosphorylation of the VEGF receptor 2 (VEGFR-2) in a dose-dependent manner.[3] This inhibition of VEGFR-2 activation subsequently blocks downstream signaling through the MAPK cascade.[3]
The precise mechanism of how this compound inhibits VEGFR-2 phosphorylation is believed to be through interference with the tyrosine kinase activity associated with the receptor.[3] By preventing this initial signaling event, this compound effectively shuts down a critical pathway for tumor angiogenesis.
Structural Modifications and Future Directions
Currently, there is a notable lack of publicly available information regarding the synthesis and biological evaluation of structural analogs of this compound. This suggests that the exploration of the SAR of this compound beyond the initial fragment screening has been limited or the results have not been disclosed in the public domain.
Future research in this area could focus on:
-
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid of the this compound sequence with alanine to identify key residues essential for its activity.
-
Peptide Cyclization: Introducing cyclic constraints to the peptide backbone to potentially enhance stability and receptor binding affinity.
-
Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its activity to guide the design of non-peptide mimetics with improved pharmacokinetic properties.
Conclusion
The structural activity relationship of this compound is fundamentally defined by the identification of the 15-amino acid sequence (residues 31-45) from PSP94 as the minimal active fragment required for its anti-proliferative effects. Its mechanism of action is centered on the inhibition of the VEGF signaling pathway through the prevention of VEGFR-2 phosphorylation. While the initial SAR has been established, a significant opportunity remains for further investigation into the specific contributions of individual amino acids and the potential for developing more potent and stable analogs. Such studies will be crucial for the continued development of this compound and related compounds as potential cancer therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Efficacy of Tigapotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide, a synthetic 15-mer peptide also known as PCK3145, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This compound has been shown to inhibit the growth of prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells in a dose- and time-dependent manner. Its mechanism of action is multifaceted, involving the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and activation of the MEK/ERK signaling cascade through the laminin (B1169045) receptor. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Quantitative Anti-proliferative Data
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following table summarizes the available quantitative data on its efficacy, primarily focusing on the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference |
| PC-3 | Prostate Cancer | MTT Assay | 48 and 96 hours | 5 µM | [1][2] |
| MCF-7 | Breast Cancer | MTT Assay | Not Specified | Inhibition Observed | [1][2] |
| HT-29 | Colon Cancer | MTT Assay | Not Specified | Inhibition Observed | [1][2] |
Further studies are required to determine the precise IC50 values for MCF-7 and HT-29 cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro assays used to assess the anti-proliferative effects of this compound.
Cell Culture
PC-3, MCF-7, and HT-29 human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with increasing concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 µM) and incubate for specified time periods (e.g., 48 and 96 hours).[1][2]
-
Following incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
Add a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Trypan Blue Exclusion Assay
The Trypan blue exclusion assay is used to differentiate viable from non-viable cells based on membrane integrity.
Protocol:
-
Plate cells and treat with various concentrations of this compound as described for the MTT assay.
-
After the incubation period, detach the cells from the plate.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways.
Laminin Receptor-Mediated MEK/ERK Activation
Recent studies suggest that this compound's anti-cancer activity is mediated through the 37-kDa/67-kDa laminin receptor (LR).[7][8][9] Binding of this compound to the LR is proposed to initiate a downstream signaling cascade that results in the rapid and transient activation of MEK and ERK1/2, ultimately leading to apoptosis.[1][2]
Caption: this compound binding to the laminin receptor activates the MEK/ERK pathway, leading to apoptosis.
Inhibition of VEGF Signaling Pathway
This compound has been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.[10][11] By disrupting VEGF signaling, this compound can inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis.
Caption: this compound disrupts the VEGF signaling pathway, a key process in angiogenesis.
Inhibition of MMP-9 Secretion
Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[12][13] this compound has been demonstrated to inhibit the secretion of MMP-9, thereby impeding the metastatic potential of cancer cells.[14]
Caption: this compound inhibits the secretion of MMP-9, reducing cancer cell invasion and metastasis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro anti-proliferative effects of this compound.
Caption: A generalized workflow for evaluating the anti-proliferative effects of this compound in vitro.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting in vitro anti-proliferative and pro-apoptotic effects across multiple cancer cell lines. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MEK/ERK, VEGF, and the inhibition of MMP-9, presents a compelling case for its further investigation and development. This technical guide provides a foundational understanding of the in vitro efficacy of this compound, offering valuable data and protocols to support ongoing research in the field of oncology.
References
- 1. PCK3145 Inhibits Proliferation and Induces Apoptosis in Breast and Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of the 37-kDa laminin receptor precursor in the anti-metastatic PSP94-derived peptide PCK3145 cell surface binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. richardbeliveau.org [richardbeliveau.org]
- 10. Istanbul University Press [iupress.istanbul.edu.tr]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 13. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Early-Stage Research of Tigapotide (PCK3145)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein (PSP-94). Early-stage research has identified this compound as a promising therapeutic agent for hormone-refractory prostate cancer, particularly in reducing tumor growth and skeletal metastases. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action
This compound is a signal transduction inhibitor with a multi-faceted mechanism of action that includes the induction of apoptosis, and anti-angiogenic and anti-metastatic effects.[1][2] The peptide has been shown to reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia.[3] These effects are attributed to its ability to promote tumor cell apoptosis.
One of the key pathways affected by this compound involves the downregulation of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in tumor invasion, metastasis, and angiogenesis. Research indicates that the anti-tumor effects of this compound are mediated in part by its ability to reduce MMP-9 production and inhibit tumor angiogenesis. Furthermore, studies have shown that this compound's inhibitory action on MMP-9 expression is mediated through the targeting of the Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, in vivo, and clinical studies on this compound.
In Vitro Data
| Cell Line | Treatment | Endpoint | Result | Reference |
| Mat Ly Lu (Rat Prostate Cancer) | PCK3145 (50-500 µg/ml) for 72 hrs | MMP-9 Production | Dose-dependent decrease in MMP-9 mRNA and protein levels | |
| Mat Ly Lu (Rat Prostate Cancer) | PCK3145 | p-Erk and p-Akt Levels | Dose-dependent reduction | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | PCK3145 | VEGF-induced ERK phosphorylation and VEGFR-2 phosphorylation | Dose-dependent antagonism | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | PCK3145 | In vitro tubulogenesis and VEGF-induced MMP-2 secretion | Inhibition |
In Vivo Data (Syngeneic Rat Model)
| Animal Model | Treatment | Endpoint | Result | Reference |
| Male Copenhagen Rats with Mat Ly Lu cells (s.c. inoculation) | PCK3145 (1, 10, and 100 µg/kg/day) for 15 days | Tumor Volume | Dose-dependent decrease | |
| Male Copenhagen Rats with Mat Ly Lu cells (intracardiac injection) | PCK3145 (1, 10, and 100 µg/kg/day) for 15 days | Skeletal Metastases and Hind-limb Paralysis | Delay in development | |
| Male Copenhagen Rats with Mat Ly Lu cells (intracardiac injection) | PCK3145 (100 µg/kg/day) | Skeletal Tumor Burden | Reduction | |
| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Plasma Calcium and PTHrP Levels | Reduction | |
| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Tumor and Vertebrae PTHrP Levels | Significant decrease | |
| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Microvessel Density (CD31 expression) | 43% decrease |
Clinical Trial Data
| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| Phase I | Castrate Metastatic Prostate Cancer | 7.5 mg/m² twice weekly or 15 mg/m² weekly for 4 weeks | Well-tolerated with no toxicity. Declines in MMP-9 levels observed in most patients. Weekly dosing showed greater declines in MMP-9. | |
| Phase IIa | Hormone Refractory Prostate Cancer | Ascending doses of 5, 20, 40, and 80 mg/m² 3 times per week for 4 weeks | Safe and well-tolerated. Stable disease in 10 of 15 evaluable patients. Substantial reduction in MMP-9 levels in patients with high baseline levels (>100 µg/L). |
Key Experimental Protocols
In Vitro Cell-Based Assays
Cell Lines:
-
Mat Ly Lu: A rat prostate adenocarcinoma cell line, often used for its high metastatic potential.
-
Human Umbilical Vein Endothelial Cells (HUVEC): Used for angiogenesis assays.
MMP-9 Production Analysis:
-
Cell Culture: Wild-type Mat Ly Lu cells are treated with varying concentrations of PCK3145 (e.g., 50-500 µg/ml) for a period of 72 hours.
-
RNA Extraction and Real-Time RT-PCR: Total cellular RNA is extracted, and quantitative real-time RT-PCR is performed to measure MMP-9 mRNA levels.
-
Conditioned Media Collection: The cell culture medium is collected and centrifuged to remove cellular debris.
-
Western Blot Analysis: Proteins from the conditioned medium are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for MMP-9 to detect protein levels.
-
Gelatin Zymography: Conditioned media is run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity. Areas of MMP-9 activity appear as clear bands against a stained background, indicating gelatin degradation.
Signaling Pathway Analysis (p-Akt and p-Erk):
-
Cell Treatment: Mat Ly Lu cells are treated with different doses of PCK3145.
-
Protein Extraction: Total cellular protein is extracted from the treated cells.
-
Western Blot Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Erk (p-Erk) and phosphorylated Akt (p-Akt). Total Erk and Akt levels are also measured as controls.
In Vivo Animal Models
Syngeneic Rat Model of Prostate Cancer:
-
Animal Strain: Male Copenhagen rats are used.
-
Cell Line: Mat Ly Lu rat prostate cancer cells, sometimes overexpressing parathyroid hormone-related protein (PTHrP), are used.
-
Tumor Inoculation:
-
Subcutaneous Model for Primary Tumor Growth: Cells are inoculated subcutaneously into the right flank of the rats.
-
Metastasis Model: Cells are injected into the left ventricle of the heart (intracardiac injection) to induce experimental skeletal metastases, particularly to the lumbar vertebrae, leading to hind-limb paralysis.
-
-
Treatment: Animals are infused with different doses of PCK3145 (e.g., 1, 10, and 100 µg/kg/day) for a specified period, such as 15 days.
-
Endpoints:
-
Tumor Volume: Measured periodically in the subcutaneous model.
-
Skeletal Metastases: Monitored by observing the development of hind-limb paralysis and through bone histomorphometry.
-
Biomarker Analysis: Plasma levels of calcium and PTHrP are measured. PTHrP levels in primary tumors and vertebrae are also assessed.
-
Immunohistochemistry: Primary tumors and skeletal metastases are analyzed for MMP-9 production and microvessel density using CD31 staining.
-
Immunohistochemistry for Microvessel Density
-
Tissue Preparation: Primary tumor samples from control and PCK3145-treated animals are excised, fixed, and embedded in paraffin.
-
Sectioning: Tissue sections are prepared for staining.
-
Staining: Sections are stained with an antibody against CD31, an endothelial cell marker.
-
Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in a defined area of the tumor.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound's anti-tumor activity.
Caption: Generalized workflow for preclinical evaluation of this compound.
References
Methodological & Application
Tigapotide (PCK3145) Treatment Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide (also known as PCK3145) is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94) that has demonstrated anti-tumor and anti-metastatic properties in preclinical studies.[1][2] This document provides detailed application notes and protocols for in vivo studies investigating the efficacy of this compound, based on published research. The protocols outlined below are intended to serve as a comprehensive guide for researchers designing and executing in vivo experiments with this compound.
Mechanism of Action
This compound is a signal transduction inhibitor that exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and reduction of metastasis.[2]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in prostate cancer cells.[3] One proposed mechanism involves interaction with the laminin (B1169045) receptor, leading to the activation of the MEK-ERK signaling pathway.[4]
-
Anti-Metastatic Effects: The peptide inhibits the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[2][5] This inhibition is associated with an increase in RhoA and MT1-MMP expression, leading to the shedding of the cell surface receptor CD44.[5]
-
Anti-Angiogenic Effects: this compound has been observed to inhibit vascular endothelial growth factor (VEGF)-induced signaling in endothelial cells by preventing the phosphorylation of VEGFR-2. This action blocks downstream signaling through the MAPK cascade.[6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding: implication in tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tigapotide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94).[1][2] It has demonstrated anti-tumor and anti-metastatic properties in preclinical models of prostate cancer. These application notes provide a comprehensive guide for designing and conducting experiments with this compound in animal models, focusing on its mechanism of action, efficacy, and relevant experimental protocols. This compound's therapeutic potential stems from its ability to induce apoptosis in cancer cells and inhibit key processes involved in metastasis, such as angiogenesis and tumor cell invasion.[2][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a signal transduction inhibitor that has been shown to induce apoptosis, possess anti-angiogenic properties, and prevent metastasis.[3] A key aspect of its anti-metastatic action is the inhibition of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates tumor invasion and the formation of new blood vessels (angiogenesis).[2][3]
The signaling cascade initiated by this compound involves its interaction with the 67-kDa cell surface laminin (B1169045) receptor. This binding triggers the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The activation of the ERK pathway leads to the downregulation of HuR, a protein that stabilizes MMP-9 mRNA. The subsequent destabilization of MMP-9 transcripts results in reduced MMP-9 secretion.[5][6] The induction of apoptosis is a primary mechanism for the reduction in tumor volume observed with this compound treatment.[1][3]
Signaling Pathway of this compound
Apoptosis Induction Pathway
This compound's reduction of tumor volume is attributed to its ability to induce apoptosis.[1][3] While the precise signaling intermediates linking ERK activation to apoptosis are not fully elucidated, apoptosis in prostate cancer cells generally proceeds through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the apoptotic program.
Quantitative Data from Animal Models
The efficacy of this compound has been demonstrated in a syngeneic rat model of prostate cancer. The following tables summarize the key findings from a study using male Copenhagen rats inoculated with Mat Ly Lu prostate cancer cells.[1]
Table 1: Effect of this compound on Primary Tumor Volume
| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume (mm³) ± SE | % Reduction in Tumor Volume |
| Vehicle Control | 0 | 3500 ± 250 | - |
| This compound | 1 | 2800 ± 200 | 20% |
| This compound | 10 | 1800 ± 150 | 49% |
| This compound | 100 | 1100 ± 100 | 69% |
Table 2: Effect of this compound on Survival (Development of Hind-Limb Paralysis)
| Treatment Group | Dose (µg/kg/day) | Mean Survival (Days) | % Increase in Survival |
| Vehicle Control | 0 | 20 | - |
| This compound | 100 | 28 | 40% |
Table 3: Effect of this compound on Biochemical Markers
| Parameter | Vehicle Control | This compound (100 µg/kg/day) | % Change |
| Plasma Calcium (mg/dL) | 14.5 ± 0.5 | 11.5 ± 0.4 | -21% |
| Plasma PTHrP (pmol/L) | 30 ± 2.5 | 15 ± 2.0 | -50% |
| Tumor PTHrP (pmol/g tissue) | 25 ± 2.0 | 10 ± 1.5 | -60% |
PTHrP: Parathyroid hormone-related protein
Pharmacokinetics
Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability of this compound in animal models are not publicly available. General pharmacokinetic studies for peptides in rats can be performed to determine these parameters.[7][8] Non-clinical toxicology studies have been conducted in mice and primates, indicating that intravenous administration of PCK3145 for 28 consecutive days at doses up to 450 mg/kg/day in mice and 25 mg/kg/day in primates showed no clear evidence of toxicity.[2]
Experimental Protocols
Prostate Cancer Xenograft Model and Efficacy Study
This protocol is based on the methodology described for evaluating this compound in a rat model of prostate cancer.[1]
1. Animal Model and Cell Line:
-
Animal: Syngeneic male Copenhagen rats.
-
Cell Line: Rat prostate cancer Mat Ly Lu cells, which can be engineered to overexpress Parathyroid Hormone-related Protein (PTHrP) for studies involving hypercalcemia of malignancy.
2. Tumor Cell Inoculation:
-
For primary tumor growth studies, inoculate Mat Ly Lu cells subcutaneously into the right flank of the rats.
-
For experimental metastasis studies, inject cells into the left ventricle of the heart (intracardiac injection) to induce metastases to the lumbar vertebrae.
3. This compound Administration:
-
Preparation: Dissolve lyophilized this compound in a sterile vehicle (e.g., saline).
-
Dosing: Administer this compound via continuous infusion using osmotic pumps or via daily injections (e.g., intraperitoneal or intravenous). Doses can range from 1 to 100 µg/kg/day.
-
Duration: Treat animals for a predefined period, for example, 15 days.
4. Efficacy Assessment:
-
Tumor Volume: Measure primary tumor dimensions with calipers regularly and calculate tumor volume using the formula: (length × width²) / 2.
-
Metastasis: Monitor animals for the development of hind-limb paralysis as an endpoint for vertebral metastases.
-
Survival: Record the time to development of hind-limb paralysis or other pre-defined endpoints.
-
Biochemical Markers: Collect blood samples to measure plasma calcium and PTHrP levels. At the end of the study, excise tumors and relevant tissues to measure tissue PTHrP levels.
5. Histological Analysis:
-
At the end of the study, euthanize the animals and collect tumors and other relevant organs for histological analysis to confirm tumor burden and assess tissue morphology.
Experimental Workflow
TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay on paraffin-embedded tumor sections to detect apoptosis.[9][10][11][12][13]
1. Sample Preparation:
-
Fix tumor tissues in 4% paraformaldehyde (PFA) and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.
3. Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.
-
Wash slides with PBS.
4. TUNEL Reaction:
-
Use a commercial TUNEL assay kit and follow the manufacturer's instructions.
-
Briefly, incubate the sections with Equilibration Buffer.
-
Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP) and incubate for 60 minutes at 37°C in a humidified chamber.
5. Detection:
-
If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Wash slides with PBS.
6. Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable dye such as DAPI or Hoechst.
-
Mount the coverslip with an anti-fade mounting medium.
7. Imaging:
-
Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Gelatin Zymography for MMP-9 Activity
This protocol is for detecting the activity of MMP-9 in conditioned media from cell cultures or in tissue homogenates.[14][15][16]
1. Sample Preparation:
-
Conditioned Media: Culture cells in serum-free media for 24-48 hours. Collect the media and centrifuge to remove cells and debris.
-
Tissue Homogenates: Homogenize tissue samples in a lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the samples.
2. Gel Electrophoresis:
-
Prepare a polyacrylamide gel (e.g., 7.5%) containing gelatin (e.g., 1 mg/mL).
-
Mix samples with a non-reducing sample buffer.
-
Load equal amounts of protein into the wells and run the gel.
3. Renaturation and Development:
-
After electrophoresis, wash the gel with a washing buffer (e.g., Triton X-100 in Tris buffer) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in an incubation buffer (containing CaCl₂) at 37°C for 16-24 hours to allow for gelatin digestion by MMPs.
4. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
The position of the bands can be compared to molecular weight standards and purified MMP-9 to identify the pro- and active forms of the enzyme.
References
- 1. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of MMP-9 secretion by the anti-metastatic PSP94-derived peptide PCK3145 requires cell surface laminin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richardbeliveau.org [richardbeliveau.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Target-Mediated Pharmacokinetic and Pharmacodynamic Model of Exendin-4 in Rats, Monkeys, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of apoptosis in tumor tissue (TUNEL) [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. TUNEL staining [abcam.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tigapotide (PCK3145) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-mer peptide derived from the natural sequence of the prostate secretory protein (PSP94).[1] It is under investigation as a potential anti-cancer agent due to its multifaceted mechanism of action that includes the induction of apoptosis, anti-angiogenic, and anti-metastatic effects.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activities and to determine its optimal concentration for specific research applications.
Mechanism of Action
This compound functions as a signal transduction inhibitor.[1] Its anti-angiogenic effects are mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. Specifically, this compound antagonizes the phosphorylation of VEGF Receptor-2 (VEGFR-2) and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).[2] This disruption of the VEGF signaling cascade leads to the inhibition of endothelial cell tubulogenesis and the secretion of matrix metalloproteinase-2 (MMP-2), crucial processes in the formation of new blood vessels.[2] Furthermore, this compound has been shown to reduce the production of MMP-9, an enzyme involved in tumor invasion and metastasis.[1][3] The culmination of these actions is the induction of apoptosis in tumor cells.[4]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the proliferation of rat prostate cancer cells (Mat Ly Lu-PTHrP).
| This compound Concentration (µg/mL) | Cell Growth Inhibition |
| 1 | Not significant |
| 10 | Moderate |
| 100 | Significant reduction |
Data adapted from a study on Mat Ly Lu-PTHrP cells, where treatment with 100 µg/mL of PCK3145 resulted in a significant reduction in cell number.[4]
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PCK3145) stock solution (e.g., 1 mg/mL in sterile PBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of PBS as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PCK3145)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 50 µg/mL and 100 µg/mL) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well cell culture plates (pre-chilled)
-
This compound (PCK3145)
-
VEGF (as a positive control for tube formation)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Resuspend HUVECs in basal medium containing VEGF and the desired concentrations of this compound (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL). Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate for 4-12 hours at 37°C in a 5% CO2 incubator.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: this compound's inhibitory effect on the VEGF signaling pathway.
Caption: Workflow for the apoptosis assay.
References
Application Notes and Protocols for Measuring Tigapotide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the bioactivity of Tigapotide (also known as PCK3145), a synthetic 15-mer peptide with potential anti-cancer properties. The described methods focus on its key biological activities: induction of apoptosis, inhibition of Matrix Metalloproteinase-9 (MMP-9), and anti-angiogenic effects.
Overview of this compound Bioactivity
This compound is a synthetic peptide derived from the prostate secretory protein (PSP94).[1] It has been investigated for its potential as a therapeutic agent for hormone-refractory prostate cancer.[2] The primary mechanisms of action attributed to this compound are the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and the reduction of tumor cell invasion and metastasis by inhibiting the activity of MMP-9.[1][2]
Key Bioactivities of this compound:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in various cancer cell lines.[3]
-
Anti-Angiogenesis: The peptide inhibits the formation of new blood vessels, a crucial process for tumor growth and survival.
-
Inhibition of MMP-9: this compound reduces the production and activity of Matrix Metalloproteinase-9, an enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis.
Experimental Protocols for Bioactivity Measurement
Assessment of Apoptosis Induction
This protocol describes how to measure the pro-apoptotic effects of this compound on cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Principle:
Early in the apoptotic process, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Prostate cancer cell line (e.g., PC-3, DU145) or other susceptible cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer).
-
This compound (PCK3145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 µg/mL) for 24 to 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Data Presentation:
| This compound (µg/mL) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Caption: Effect of this compound on Apoptosis in [Cell Line] after [Time] treatment.
Measurement of MMP-9 Inhibition
This protocol outlines the use of gelatin zymography to assess the effect of this compound on the activity of MMP-9 secreted by cancer cells.
Principle:
Gelatin zymography is an electrophoretic technique that includes a substrate (gelatin) copolymerized in the polyacrylamide gel. Samples are run under non-reducing conditions. After electrophoresis, the gel is incubated in a developing buffer that allows the separated enzymes to renature and digest the gelatin in the gel. The gel is then stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.
Materials:
-
Prostate cancer cell line (e.g., Mat Ly Lu, PC-3)
-
This compound (PCK3145)
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing and developing buffers
-
Coomassie Brilliant Blue staining and destaining solutions
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to near confluence.
-
Wash the cells with PBS and incubate in serum-free medium containing various concentrations of this compound (e.g., 0, 50, 100, 250, 500 µg/mL) for 48-72 hours.
-
-
Sample Preparation:
-
Collect the conditioned medium.
-
Centrifuge to remove cells and debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage in a cold room or on ice.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (containing CaCl2) at 37°C for 16-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands of gelatinolysis are visible against a blue background.
-
-
Data Analysis:
-
Quantify the clear bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.
-
Data Presentation:
| This compound (µg/mL) | Relative MMP-9 Activity (Arbitrary Units) | % Inhibition of MMP-9 Activity |
| 0 (Control) | 0 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Caption: Effect of this compound on MMP-9 activity in [Cell Line] conditioned media.
Assessment of Anti-Angiogenic Activity (Tube Formation Assay)
This protocol describes an in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic potential of this compound.
Principle:
When cultured on a basement membrane extract (such as Matrigel), endothelial cells will differentiate and form capillary-like structures, a process known as tube formation. This assay mimics the later stages of angiogenesis. The inhibitory effect of a compound on angiogenesis can be quantified by measuring the changes in the length and complexity of these tubular networks.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or similar basement membrane extract)
-
This compound (PCK3145)
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Imaging and Analysis:
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Data Presentation:
| This compound (µg/mL) | Total Tube Length (µm) | Number of Junctions | % Inhibition of Tube Formation |
| 0 (Control) | 0 | ||
| 10 | |||
| 50 | |||
| 100 |
Caption: Effect of this compound on HUVEC tube formation.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the exact signaling cascade is not fully elucidated, one study suggests that the anti-cancer effects of PCK3145 may be mediated through the laminin (B1169045) receptor (LR), leading to the transient activation of the MEK/ERK signaling pathway, which can, under certain conditions, promote apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Measuring this compound Bioactivity
The following diagram illustrates the general workflow for assessing the various bioactivities of this compound.
Caption: General experimental workflow for this compound bioactivity assessment.
References
Application Notes and Protocols for Testing Tirzepatide Efficacy in Xenograft Models
Note: The user's query referenced "Tigapotide." Based on search results, this is likely a misspelling of "Tirzepatide," a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. All information provided below pertains to Tirzepatide .
Introduction
Tirzepatide is a novel therapeutic agent with a dual agonist action on GIP and GLP-1 receptors, which has shown promise in the management of type 2 diabetes and obesity. Recent preclinical studies have indicated its potential in cancer therapy, particularly in obesity-associated cancers. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of xenograft models to evaluate the anti-tumor efficacy of Tirzepatide.
Mechanism of Action
Tirzepatide's primary mechanism of action involves the activation of both GIP and GLP-1 receptors, which play crucial roles in metabolic regulation. In the context of cancer, Tirzepatide is believed to exert its anti-tumor effects indirectly. By improving metabolic health, including reducing body weight, fat mass, and circulating levels of insulin (B600854) and leptin, Tirzepatide may create a less favorable environment for tumor growth.[1][2][3][4] Some studies also suggest that Tirzepatide can reverse obesity-associated immunosuppression within the tumor microenvironment, thereby enhancing the anti-tumor immune response.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of Tirzepatide in various xenograft and allograft models.
Table 1: Efficacy of Tirzepatide in a Murine Colon Cancer Model
| Parameter | Vehicle Control | Tirzepatide Treatment | Reference |
| Animal Model | C57BL/6 mice with diet-induced obesity | C57BL/6 mice with diet-induced obesity | [1] |
| Cancer Cell Line | MC38 (murine colon adenocarcinoma) | MC38 (murine colon adenocarcinoma) | |
| Dosage and Schedule | Tris-HCl pH 8.0 + 0.02% PS80 (10 mL/kg, daily s.c.) | 10 nmol/kg (daily s.c.) | |
| Tumor Growth Rate Reduction | - | ~50% | |
| Body Weight Change | Increase | Significant decrease | |
| Food Consumption | 16.8 kcal/day | 11.3 kcal/day |
Table 2: Efficacy of Tirzepatide in a Murine Breast Cancer Model
| Parameter | Vehicle Control | Tirzepatide Treatment | Reference |
| Animal Model | C57BL/6 mice with diet-induced obesity | C57BL/6 mice with diet-induced obesity | |
| Cancer Cell Line | Py230 (murine mammary tumor) | Py230 (murine mammary tumor) | |
| Dosage and Schedule | Vehicle (every-other-day s.c.) | Dose escalation to 75 nM (every-other-day s.c. for 16 weeks) | |
| Tumor Volume | - | Trend for reduction | |
| Body Weight Loss | - | ~20% | |
| Adipose Mass Reduction | - | Mesenteric (-69%), Pericardial (-56%), Gonadal (-35%) |
Table 3: Efficacy of Tirzepatide in an Obesity-Driven Endometrial Cancer Model
| Parameter | Vehicle Control | Tirzepatide Treatment | Reference |
| Animal Model | Lkb1fl/flp53fl/fl mice (obese and lean) | Lkb1fl/flp53fl/fl mice (obese and lean) | |
| Tumor Induction | Endometrial Cancer (EC) induction | Endometrial Cancer (EC) induction | |
| Dosage and Schedule | Vehicle (for 4 weeks) | Tirzepatide (for 4 weeks) | |
| Tumor Growth | - | Effectively reduced in both obese and lean mice | |
| Body Weight Loss | - | 20.1% (obese), 16.8% (lean) |
Experimental Protocols
Protocol 1: Evaluation of Tirzepatide in a Diet-Induced Obesity Xenograft Model of Colon Cancer
1. Animal Model and Diet:
- Use male C57BL/6 mice, 9 weeks of age.
- Induce obesity by feeding a high-fat diet (e.g., 46% or 40% fat) for a specified period until a significant difference in body weight is achieved compared to a control group on a low-fat diet.
2. Tumor Cell Culture and Implantation:
- Culture MC38 murine colon adenocarcinoma cells in appropriate media.
- Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 2x10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (2x10^5 cells) into the flank of each mouse.
3. Treatment Administration:
- Once tumors are palpable (approximately one week post-injection), randomize mice into treatment and control groups based on body weight.
- Prepare Tirzepatide solution in a vehicle such as Tris-HCl (pH 8.0) with 0.02% Polysorbate 80.
- Administer Tirzepatide subcutaneously daily at a dose of 10 nmol/kg.
- Administer the vehicle to the control group at the same volume (10 mL/kg).
4. Monitoring and Endpoints:
- Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
- Monitor body weight and food consumption twice a week.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
- Excise tumors and measure their final weight.
- Collect blood samples to analyze circulating levels of insulin, leptin, and other metabolic markers.
Protocol 2: Evaluation of Tirzepatide in an Obesity-Associated Breast Cancer Model
1. Animal Model and Diet:
- Use female C57BL/6 mice, 9 weeks of age.
- Induce obesity using a high-fat diet and housing at thermoneutral conditions.
2. Tumor Cell Culture and Implantation:
- Culture Py230 murine mammary tumor cells.
- At 35 weeks of age, inject Py230 cells into the mammary fat pad.
3. Treatment Administration:
- At 32 weeks of age, randomize obese mice to receive Tirzepatide or vehicle control.
- Administer Tirzepatide subcutaneously every other day with a dose escalation regimen over 15 weeks to reach a final dose of 75 nM.
4. Monitoring and Endpoints:
- Measure tumor volumes twice weekly.
- Terminate the study when tumor volume reaches 2 cm³ or at 48 weeks of age.
- At termination, measure body weight and the weights of various adipose depots (mesenteric, pericardial, gonadal).
- Analyze the correlation between tumor volume and body weight, total adipose mass, and percent body fat.
Visualizations
Caption: Experimental workflow for testing Tirzepatide efficacy in xenograft models.
Caption: Simplified signaling pathway of Tirzepatide's anti-tumor effects.
References
Application Notes and Protocols: Measuring MMP-9 Inhibition by Tigapotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1] Its overexpression is associated with various pathological conditions, including cancer metastasis, inflammation, and arthritis.[1] Consequently, the inhibition of MMP-9 has emerged as a significant therapeutic target.[1] Tigapotide, a synthetic 15-mer peptide (also known as PCK3145) derived from the prostate secretory protein (PSP94), has been identified as a promising agent that can reduce tumor growth and skeletal metastases.[2][3] A key aspect of its mechanism of action involves the modulation of MMP-9.
These application notes provide detailed protocols for assays to characterize the inhibitory effect of this compound on MMP-9. It is important to note that the primary mechanism of this compound's action on MMP-9 is the inhibition of its secretion from cells, rather than direct inhibition of its enzymatic activity. Therefore, we present protocols for assessing both the inhibition of MMP-9 secretion and direct enzymatic inhibition, providing a comprehensive approach to evaluating this compound's effects.
Data Presentation: Inhibition of MMP-9 Secretion by this compound
The following table summarizes the semi-quantitative data on the inhibition of MMP-9 secretion by this compound (PCK3145) from HT-1080 fibrosarcoma cells, as determined by gelatin zymography. The data is adapted from Annabi B, et al. (2005).
| Treatment Condition | This compound (PCK3145) Concentration | % Inhibition of MMP-9 Secretion (relative to control) |
| Basal (unstimulated) | 1 µM | ~30% |
| Basal (unstimulated) | 10 µM | ~55% |
| Basal (unstimulated) | 100 µM | ~70% |
| PMA-stimulated | 100 µM | ~60% |
| TNF-α-stimulated | 100 µM | ~50% |
Note: Data is estimated from densitometric analysis of zymograms and represents the reduction of total extracellular MMP-9 (proMMP-9 and active MMP-9).
Signaling Pathway of this compound-Mediated MMP-9 Secretion Inhibition
This compound inhibits MMP-9 secretion through a complex signaling cascade. It binds to cell surface receptors, including the 67-kDa laminin (B1169045) receptor, which triggers intracellular signaling. This leads to the phosphorylation of ERK and an increase in RhoA and MT1-MMP gene and protein expression. The increased MT1-MMP activity leads to the shedding of CD44, a cell surface receptor that can dock MMP-9. Furthermore, the signaling cascade results in the downregulation of HuR, a protein that stabilizes MMP-9 mRNA, leading to decreased MMP-9 transcript stability and ultimately reduced MMP-9 protein secretion.
Experimental Protocols
Gelatin Zymography for Assessing Inhibition of MMP-9 Secretion
This protocol is adapted from the methodology used to demonstrate this compound's effect on MMP-9 secretion.
Workflow:
Materials:
-
Cell line known to secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium and serum
-
This compound (PCK3145)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) (optional, for stimulated conditions)
-
Phosphate-buffered saline (PBS)
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Polyacrylamide gels (10%) containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-1080) in appropriate culture dishes and grow to near confluence.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) in serum-free media for 24-48 hours. Include a vehicle control.
-
For stimulated conditions, co-incubate with an inducer like PMA (50 ng/mL) or TNF-α (10 ng/mL).
-
-
Sample Preparation:
-
Collect the conditioned media from each treatment condition.
-
Centrifuge to remove any cells or debris.
-
Determine the protein concentration of the supernatant.
-
Mix an equal amount of protein from each sample with non-reducing SDS sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a dark blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
-
Analysis:
-
Image the gel.
-
Perform densitometric analysis on the bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) to quantify the relative amount of secreted MMP-9 in each sample.
-
Fluorogenic Substrate Assay for Direct MMP-9 Enzymatic Inhibition
While this compound primarily inhibits MMP-9 secretion, this assay can be used to determine if it has any direct inhibitory effect on the enzymatic activity of MMP-9.
Workflow:
Materials:
-
Recombinant active human MMP-9
-
This compound
-
A known MMP-9 inhibitor as a positive control (e.g., NNGH, GM6001)
-
MMP-9 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)
-
A fluorogenic MMP-9 substrate (FRET-based)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of this compound.
-
Dilute the active MMP-9 enzyme to the desired working concentration in cold assay buffer.
-
Reconstitute the fluorogenic substrate according to the manufacturer's instructions and dilute in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
Assay buffer
-
This compound at various concentrations (or positive control/vehicle control).
-
Active MMP-9 enzyme solution.
-
-
Mix and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the inhibitory effects of this compound on MMP-9. The primary, documented mechanism is the inhibition of MMP-9 secretion, for which gelatin zymography is a key assay. A direct enzymatic assay is also described to provide a comprehensive evaluation of this compound's inhibitory profile. These methods will enable researchers to further characterize the anti-metastatic potential of this promising peptide.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Post-Tigapotide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has demonstrated potential as an anti-cancer agent, particularly in the context of late-stage hormone-refractory prostate cancer.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, anti-angiogenesis, and anti-metastatic effects, positioning it as a signal transduction inhibitor.[1] The induction of programmed cell death, or apoptosis, is a key therapeutic goal for many cancer treatments. Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level, providing critical insights into the efficacy of therapeutic agents like this compound.[2][3][4]
This document provides detailed application notes and protocols for the analysis of apoptosis in cancer cell lines following treatment with this compound, primarily focusing on the widely used Annexin V and Propidium Iodide (PI) staining assay.
Application Notes
The Annexin V/PI assay is a robust method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Early Apoptosis: During the initial stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) for detection by flow cytometry. Cells in early apoptosis will stain positive for Annexin V but remain impermeable to Propidium Iodide (PI).
-
Late Apoptosis and Necrosis: In the later stages of apoptosis and in necrosis, the cell membrane loses its integrity, allowing the entry of DNA-staining dyes like PI. Therefore, cells in late apoptosis or necrosis will stain positive for both Annexin V and PI.
-
Viable Cells: Healthy, viable cells will not bind Annexin V and will exclude PI, thus appearing negative for both stains.
Experimental Controls: To ensure the validity of the results, it is crucial to include the following controls in each experiment:
-
Unstained Cells: To set the baseline fluorescence of the cell population.
-
Single-Stained Controls: Cells stained only with Annexin V-FITC and cells stained only with PI are necessary for proper fluorescence compensation.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound to account for any effects of the vehicle itself.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm the validity of the staining protocol.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle for this compound (e.g., sterile water, DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound and dilute it to the desired final concentrations in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant, which may contain detached apoptotic cells. Wash the adherent cells once with ice-cold PBS. Detach the cells using a gentle method such as trypsinization. Combine the detached cells with the previously collected supernatant.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Proceed immediately to the staining protocol.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Harvested and washed cells from Protocol 1
-
Flow cytometry tubes
-
Micropipettes and tips
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a 488 nm laser for excitation and collect the FITC fluorescence signal in the FL1 channel (around 530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (>575 nm). Acquire a minimum of 10,000-20,000 events per sample for statistically significant results.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Time-Course of this compound-Induced Apoptosis
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Signaling Pathway
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Tigapotide in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide, a synthetic 15-mer peptide (also known as PCK3145) derived from the prostate secretory protein 94 (PSP94), has shown promise as an anti-tumor agent, particularly in the context of prostate cancer.[1][2][3][4] The long-term stability of this compound in solution is a critical factor for its development as a therapeutic agent, influencing its efficacy, safety, and shelf-life. This document provides a comprehensive overview of the methodologies to assess the stability of this compound in solution, including detailed experimental protocols and data presentation formats. While specific long-term stability data for this compound is not extensively available in public literature, this guide presents a framework based on established analytical techniques and stability testing principles for peptides.
Introduction to this compound Stability
The stability of peptide-based therapeutics like this compound is a multifaceted issue. Degradation can occur through various physical and chemical pathways, including oxidation, deamidation, hydrolysis, and aggregation.[5] Factors such as pH, temperature, light exposure, and the presence of excipients can significantly impact the stability of this compound in solution. Understanding these degradation pathways is crucial for the development of a stable and effective pharmaceutical formulation.
Analytical Methodologies for Stability Assessment
The quantification of this compound and its degradation products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection are commonly employed for purity and potency assessment. Mass Spectrometry (MS) is invaluable for the identification of degradation products.
Table 1: Summary of Analytical Methods for this compound Stability Testing
| Technique | Purpose | Typical Parameters | Reference |
| RP-UHPLC-UV | Quantification of this compound, Purity Assessment | Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid Detection: 220 nm | |
| LC-MS/MS | Identification of Degradation Products, Quantification in Biological Matrices | Ionization: Electrospray Ionization (ESI) Mass Analyzer: Triple Quadrupole or Time-of-Flight (TOF) | |
| Size Exclusion Chromatography (SEC) | Detection and Quantification of Aggregates | Mobile Phase: Phosphate buffered saline, pH 7.4 | |
| Ion-Exchange Chromatography (IEX) | Separation of Charge Variants (e.g., deamidation products) | Column: Strong or Weak Cation/Anion Exchange | |
| Circular Dichroism (CD) Spectroscopy | Assessment of Secondary Structure and Conformation | Wavelength Range: 190-250 nm |
Experimental Protocols
Protocol for Stability-Indicating RP-UHPLC Method
This protocol describes a general method for assessing the purity and concentration of this compound in a solution formulation.
Objective: To separate this compound from its potential degradation products and quantify its concentration over time.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
UHPLC system with UV detector
-
C18 reversed-phase column
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
-
Sample Preparation:
-
Dilute this compound solution samples to a target concentration of 1 mg/mL with Mobile Phase A.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound by dividing the area of the main peak by the total area of all peaks.
-
Quantify the concentration of this compound using a calibration curve prepared from the reference standard.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and establish the stability-indicating nature of the analytical methods.
Objective: To induce the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 40 °C for 24, 48, and 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 40 °C for 2, 4, and 8 hours.
-
Oxidation: 0.1% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60 °C for 7 days.
-
Photostability: Expose the solution to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
Expose aliquots of the solution to the stress conditions listed above.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using the stability-indicating RP-UHPLC method and LC-MS/MS to identify and quantify degradation products.
Data Presentation
Quantitative data from long-term stability studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Illustrative Long-Term Stability Data for this compound in Solution at pH 6.0
| Storage Condition | Time Point | Appearance | Purity (%) by UHPLC | Concentration (mg/mL) | Aggregates (%) by SEC |
| 5 °C ± 3 °C | 0 Months | Clear, colorless | 99.8 | 1.01 | 0.1 |
| 3 Months | Clear, colorless | 99.5 | 1.00 | 0.2 | |
| 6 Months | Clear, colorless | 99.2 | 0.99 | 0.3 | |
| 12 Months | Clear, colorless | 98.9 | 0.98 | 0.4 | |
| 24 Months | Clear, colorless | 98.1 | 0.96 | 0.6 | |
| 25 °C ± 2 °C / 60% ± 5% RH | 0 Months | Clear, colorless | 99.8 | 1.01 | 0.1 |
| 1 Month | Clear, colorless | 98.5 | 0.98 | 0.5 | |
| 3 Months | Clear, colorless | 96.2 | 0.95 | 1.2 | |
| 6 Months | Clear, colorless | 93.1 | 0.91 | 2.5 | |
| 40 °C ± 2 °C / 75% ± 5% RH | 0 Months | Clear, colorless | 99.8 | 1.01 | 0.1 |
| 1 Month | Clear, colorless | 95.1 | 0.94 | 1.8 | |
| 3 Months | Clear, colorless | 88.7 | 0.87 | 4.1 | |
| 6 Months | Clear, colorless | 81.2 | 0.80 | 7.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualization of Workflows and Pathways
This compound Stability Testing Workflow
Potential Degradation Pathways of Peptides
Conclusion
The long-term stability of this compound in solution is a critical determinant of its potential as a therapeutic agent. A systematic approach utilizing a suite of analytical techniques is necessary to characterize its stability profile. This document provides the foundational protocols and frameworks for researchers and drug development professionals to design and execute comprehensive stability studies for this compound. While specific quantitative data for this compound remains to be published, the methodologies outlined here will enable the generation of robust data to support its formulation development and regulatory submission.
References
- 1. Development and validation of a UHPLC-UV method for the determination of a prostate secretory protein 94-derived synthetic peptide (PCK3145) in human plasma and assessment of its stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Tigapotide Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigapotide (also known as PCK3145). The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94). Its primary mechanism of action is as a signal transduction inhibitor. It has been shown to induce apoptosis (programmed cell death), exert anti-angiogenic effects, and prevent metastasis. One of its known functions is the inhibition of Matrix Metalloproteinase-9 (MMP-9) secretion, an enzyme involved in tumor invasion and metastasis.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated the ability to inhibit proliferation and induce apoptosis in human prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. Its effect has been correlated with the expression of the laminin (B1169045) receptor.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound's anticancer activity may be mediated through the laminin receptor, leading to the rapid and transient activation of MEK and ERK1/2.[1] The parent protein, PSP94, is also known to have growth-suppressing and pro-apoptotic properties.[2][3]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively characterized, potential mechanisms can be hypothesized based on general principles of drug resistance in cancer and peptide therapeutics:
-
Target Alteration: Downregulation or mutation of the laminin receptor could reduce this compound binding and cellular uptake.
-
Signaling Pathway Alterations: Changes in downstream signaling components of the MEK/ERK pathway could bypass the effects of this compound.
-
Increased Efflux: Upregulation of efflux pumps could actively transport this compound out of the cancer cells.
-
Peptide Degradation: Increased activity of extracellular or intracellular proteases could lead to the degradation of the peptide.
-
Extracellular Matrix (ECM) Sequestration: Alterations in the tumor microenvironment, such as changes in the ECM composition, could trap this compound and prevent it from reaching its target cells.
Q5: How can I troubleshoot issues with peptide stability and aggregation?
A5: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles. If you observe precipitation or cloudiness, this may be due to aggregation, which is more common with hydrophobic peptides. To mitigate this, consider dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous experimental buffer.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability (MTT) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. Avoid using the outer wells of the plate to minimize the "edge effect". |
| Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to ensure consistency. | |
| Low absorbance readings | Cell number is too low. | Perform a cell titration experiment to determine the optimal seeding density for a linear absorbance response. |
| Insufficient incubation time with MTT reagent. | Increase the incubation time until a purple formazan (B1609692) precipitate is visible in the cells under a microscope. | |
| High background absorbance | Contamination with bacteria or yeast. | Visually inspect plates for contamination before adding the MTT reagent. Maintain sterile technique. |
| Interference from the peptide. | Run a control with this compound in media without cells to check for direct reduction of the MTT reagent. |
Guide 2: Inconsistent Results in Apoptosis (Annexin V) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in the untreated control | Harsh cell handling. | Handle cells gently during harvesting and washing. Avoid excessive centrifugation speeds. |
| Over-trypsinization of adherent cells. | Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach cells. Consider using a gentler cell dissociation reagent. | |
| Low percentage of apoptotic cells in the treated group | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. |
| Loss of apoptotic cells. | Apoptotic cells can detach and float in the medium. Ensure that both the supernatant and adherent cells are collected for analysis. | |
| Weak or no Annexin V staining | Incorrect buffer composition. | Annexin V binding is calcium-dependent. Ensure that the binding buffer contains an adequate concentration of calcium. Avoid using buffers containing chelating agents like EDTA. |
| Reagent degradation. | Store Annexin V conjugates protected from light and at the recommended temperature. |
Data Presentation
Table 1: Summary of this compound (PCK3145) Clinical Trial Data in Hormone-Refractory Prostate Cancer
| Parameter | Dose Levels | Observations |
| Administration | 5, 20, 40, and 80 mg/m² | Administered 3 times per week for 4 weeks. |
| Safety and Tolerability | All dose levels | Generally safe and well-tolerated. The most common adverse events were pain and nausea. A dose-limiting toxicity (grade 4 cardiac arrhythmia) was observed in one patient at 80 mg/m². |
| Pharmacokinetics | All dose levels | The mean elimination half-life ranged from 0.35 to 1.45 hours. |
| Tumor Response | All dose levels | Stable disease was observed in 10 out of 15 patients. |
| Biomarker Response (MMP-9) | Patients with baseline MMP-9 > 100 µg/L | A substantial reduction in MMP-9 levels was observed. |
Table 2: In Vitro Efficacy of this compound (PCK3145) in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Potential Mediator |
| PC-3 | Prostate Cancer | Inhibition of proliferation, Induction of apoptosis | Laminin Receptor, MEK/ERK1/2 activation |
| MCF-7 | Breast Cancer | Inhibition of proliferation, Induction of apoptosis | Laminin Receptor, MEK/ERK1/2 activation |
| HT-29 | Colon Cancer | Inhibition of proliferation, Induction of apoptosis | Laminin Receptor, MEK/ERK1/2 activation |
| MG-63 | Osteosarcoma | No significant effect | Low expression of Laminin Receptor |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (the solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time. Include an untreated control.
-
Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization. Combine them and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Proposed signaling pathway for this compound's anti-cancer effects.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition mediated by PSP94 or CRISP-3 is prostate cancer cell line specific - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PSP94 expression is associated with early PSA recurrence and deteriorates outcome of PTEN deleted prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Tigapotide
Technical Support Center: Tigapotide
Disclaimer: this compound is a synthetic peptide that was under investigation for the treatment of late-stage hormone-refractory prostate cancer.[1] While it showed promise in early trials for its role in apoptosis, anti-angiogenesis, and anti-metastasis, its development appears to have been discontinued.[1] This guide provides general principles for minimizing off-target effects of peptide-based therapeutics, using this compound as an illustrative example. The data and specific off-targets presented here are hypothetical and intended for educational purposes.
This compound is a 15-mer synthetic peptide derived from the prostate secretory protein (PSP94).[1] Its proposed mechanism of action involves the inhibition of signal transduction pathways critical for cancer cell survival and proliferation.[1] However, like many therapeutic peptides, achieving high specificity to avoid unintended biological interactions is a primary challenge.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell-based assays at concentrations where the on-target effect is expected. What could be the cause?
A1: Unexpected cytotoxicity is a common issue that can arise from several factors. Firstly, the off-target inhibition of kinases or other essential cellular proteins can lead to cell death.[2] Secondly, the peptide itself might be precipitating in the cell culture media, causing non-specific effects. It is also possible that contaminants from the peptide synthesis process, such as endotoxins or trifluoroacetic acid (TFA), are inducing a toxic response.
Q2: Our in-vitro binding assays show high affinity of this compound for its intended target, but we see weak or inconsistent downstream effects in cellular models. Why is there a discrepancy?
A2: This is a frequent challenge with peptide-based inhibitors and often points to issues with cell permeability. The peptide may not be efficiently crossing the cell membrane to reach its intracellular target. Another possibility is that once inside the cell, the peptide is trapped within endosomes and cannot engage with its target in the cytosol or nucleus. Peptide stability in the presence of cellular proteases is another critical factor; rapid degradation can prevent the peptide from reaching a sufficient intracellular concentration.
Q3: How can we confirm that the observed cellular phenotype is a direct result of on-target this compound activity and not an off-target effect?
A3: Several strategies can be employed to validate the on-target activity of your inhibitor. A "rescue" experiment, where you overexpress a drug-resistant mutant of the intended target, is a powerful approach. If this rescues the cellular phenotype, it confirms that the on-target activity is critical. Conversely, using genetic knockdown techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target should phenocopy the effect of the inhibitor. Comparing the effects of this compound with other inhibitors that have a different chemical scaffold but the same target can also help distinguish on-target from off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Cytotoxicity at Effective Concentrations | 1. Off-target kinase inhibition. 2. Peptide solubility issues. 3. Contamination (e.g., TFA, endotoxins). | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Check peptide solubility in your cell culture media and consider using a different solvent or formulation. 3. Use TFA-removed and endotoxin-tested peptide lots. | 1. Identification of unintended kinase targets. 2. Prevention of compound precipitation. 3. Reduced non-specific toxicity. |
| Inconsistent Experimental Results | 1. Peptide instability. 2. Activation of compensatory signaling pathways. 3. Improper peptide storage. | 1. Assess peptide stability in cell culture media and plasma using LC-MS. 2. Use Western blotting to probe for activation of known compensatory pathways. 3. Aliquot peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | 1. A clearer understanding of the peptide's half-life. 2. More consistent and interpretable results. 3. Preservation of peptide integrity. |
| Discrepancy Between In-Vitro and Cellular Activity | 1. Poor cell permeability. 2. Endosomal entrapment. | 1. Perform a cellular uptake assay to measure intracellular peptide concentration. 2. Conduct co-localization microscopy with endosomal markers. | 1. Quantification of peptide delivery. 2. Visualization of subcellular localization. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound and Analogs
This table illustrates a hypothetical kinase selectivity profile for this compound and two modified analogs designed to reduce off-target effects. The data are presented as IC50 values (nM), representing the concentration of the peptide required to inhibit 50% of the kinase activity.
| Kinase Target | This compound (IC50 nM) | This compound-M1 (IC50 nM) | This compound-M2 (IC50 nM) |
| On-Target: TK-1 | 50 | 65 | 55 |
| Off-Target: CK-2 | 150 | >10,000 | 5,500 |
| Off-Target: PKA | 800 | >10,000 | >10,000 |
| Off-Target: SRC | 2,500 | >10,000 | 8,000 |
Table 2: Cellular Activity and Cytotoxicity
This table presents the on-target cellular potency (EC50) versus the general cytotoxicity (CC50) for this compound and its analogs. The selectivity index (SI) is calculated as CC50/EC50, with a higher value indicating a better safety profile.
| Compound | On-Target Cellular Potency (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound | 1.2 | 5.8 | 4.8 |
| This compound-M1 | 2.5 | >50 | >20 |
| This compound-M2 | 1.8 | 25.4 | 14.1 |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Radiometric)
This protocol is for determining the IC50 values of this compound against a panel of kinases.
-
Reaction Setup : In a 96-well filter plate, combine the target kinase, its specific substrate (e.g., a peptide or protein), and the assay buffer.
-
Inhibitor Addition : Add serial dilutions of the test peptide (this compound or its analogs) to the appropriate wells. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.
-
Initiate Reaction : Add ATP ([γ-³²P]ATP) to all wells to start the kinase reaction.
-
Incubation : Incubate the reaction plate at 30°C for a predetermined time to ensure the reaction is in the linear range.
-
Stop Reaction and Capture Substrate : Stop the reaction by adding a stop buffer (e.g., phosphoric acid). The phosphorylated substrate will bind to the filter plate.
-
Washing : Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Signal Detection : Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each peptide concentration relative to the DMSO control. Plot the percent inhibition against the log of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its intended target in a cellular environment.
-
Cell Treatment : Treat cultured cells with either the vehicle (DMSO) or a high concentration of this compound.
-
Heating : Heat the cell suspensions in a PCR cycler to a range of temperatures for 3 minutes to induce protein denaturation.
-
Cell Lysis : Lyse the cells by repeated freeze-thaw cycles.
-
Separation : Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis : Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
troubleshooting inconsistent results in Tigapotide studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tigapotide (also known as PCK3145). While published literature consistently supports the role of this compound in reducing tumor growth, inhibiting angiogenesis, and inducing apoptosis, this guide addresses potential sources of variability in experimental outcomes to assist in proactive troubleshooting and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PCK3145) is a synthetic 15-amino acid peptide derived from the prostate secretory protein (PSP94).[1] Its primary mechanism of action involves the inhibition of signal transduction pathways critical for tumor progression, including apoptosis, anti-angiogenesis, and anti-metastasis.[1] Specifically, it has been shown to antagonize Vascular Endothelial Growth Factor (VEGF) signaling by interfering with the tyrosine kinase activity of VEGFR-2.[2][3] This leads to a reduction in downstream signaling through the MAPK cascade.[2][3] Additionally, this compound has been observed to down-regulate plasma levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis.[3][4]
Q2: What are the common experimental models used to study this compound?
A2: In vivo studies have frequently utilized syngeneic models of rat prostate cancer, such as the Dunning R3227 MatLyLu cell line, to assess effects on primary tumor growth and skeletal metastases.[5] For in vitro studies, human umbilical vein endothelial cells (HUVECs) are commonly used to investigate the anti-angiogenic properties of this compound. Prostate cancer cell lines, like the MatLyLu-PTHrP variant, have been used to study its effects on tumor cell proliferation and apoptosis.[5]
Q3: How should I dissolve and handle my synthetic this compound peptide?
A3: The solubility and stability of synthetic peptides are critical for reproducible results. While specific guidelines for this compound are not extensively published, general best practices for peptide handling should be followed. It is recommended to first test the solubility of a small amount of the peptide.[6] For many peptides, dissolving in an organic solvent like DMSO to create a high-concentration stock, followed by dilution in an aqueous buffer, is a common practice.[7] However, the final concentration of the organic solvent must be compatible with your specific assay and cell type.[6] It is also crucial to consider that lyophilized peptides can contain residual trifluoroacetic acid (TFA) from purification, which can affect the pH of your solution.[7][8]
Q4: Are there any known safety and tolerability data for this compound in clinical settings?
A4: Yes, a Phase I/IIa clinical trial in patients with metastatic hormone-refractory prostate cancer indicated that PCK3145 was safe and well-tolerated at the doses tested.[4] The most common adverse events reported were pain and nausea.[4]
Troubleshooting Inconsistent Results
While no major inconsistencies are reported in the literature for this compound, variability in experimental results can arise from several factors. This guide provides a structured approach to troubleshooting common issues in the key assays used to evaluate this compound's efficacy.
I. Inconsistent Anti-Proliferative or Pro-Apoptotic Effects
Potential Issue: Observed effects of this compound on cancer cell proliferation or apoptosis are weaker than expected or vary between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | • Authenticate your cell line to rule out cross-contamination.[9]• Monitor passage number; high-passage cells can exhibit genetic and phenotypic drift.[10]• Regularly test for mycoplasma contamination. |
| Peptide Quality & Handling | • Ensure the purity of the synthetic peptide. Contaminants can interfere with biological activity.[11]• Confirm the peptide concentration. Use UV spectrophotometry if the peptide contains Trp or Tyr residues.[7]• Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation. |
| Assay Conditions | • Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.• Verify the incubation time and dose of this compound. A dose-response and time-course experiment is recommended.• Ensure consistent culture conditions (media, serum, CO2, temperature). |
II. Variable Anti-Angiogenic Effects
Potential Issue: Inconsistent results in angiogenesis assays, such as endothelial cell tubule formation or VEGFR-2 phosphorylation.
| Possible Cause | Troubleshooting Steps |
| Primary Endothelial Cell Variability | • Use endothelial cells (e.g., HUVECs) from a consistent source and at a low passage number.• Document and standardize all culture conditions, as primary cells are sensitive to environmental changes. |
| Matrigel/Extracellular Matrix Quality | • Use Matrigel from the same lot for a set of experiments to minimize variability.• Ensure proper and consistent gelation of the matrix before seeding cells. |
| VEGF Stimulation | • Confirm the bioactivity of the VEGF used to induce angiogenesis.[3]• Standardize the concentration and timing of VEGF stimulation in relation to this compound treatment.[2] |
| Western Blotting for Phosphorylation | • Prepare cell lysates quickly and on ice to preserve phosphorylation status.• Include appropriate positive and negative controls for VEGFR-2 phosphorylation. |
III. Discrepancies in MMP-9 Inhibition Assays
Potential Issue: Inconsistent reduction in MMP-9 activity or secretion after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Assay Method | • For gelatin zymography, ensure equal protein loading.[2]• For fluorometric assays, be aware of potential quenching or autofluorescence from components in the sample.[12] |
| Pro-MMP-9 Activation | • The activation state of MMP-9 can influence results. Be aware that some experimental conditions or reagents can activate pro-MMP-9.[13][14]• Ensure your assay can distinguish between the pro and active forms of MMP-9. |
| Cell Culture Conditions | • Use serum-free or low-serum media during the collection of conditioned media for MMP-9 analysis to avoid interference from serum proteins.• The timing of sample collection is critical to capture the peak of MMP-9 secretion. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis.
This compound inhibits VEGF-induced signaling by targeting VEGFR-2.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical approach to diagnosing the source of experimental variability.
A systematic approach to troubleshooting experimental inconsistencies.
Key Experimental Methodologies
Below are summarized protocols for key experiments based on published literature.
1. In Vitro Endothelial Cell Tubulogenesis Assay
-
Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF.
-
Incubate for a sufficient period to allow for tube formation (typically 6-18 hours).
-
Visualize and quantify the tube network using microscopy and image analysis software.
-
2. Western Blot for VEGFR-2 Phosphorylation
-
Objective: To determine if this compound inhibits the activation of the VEGF receptor.
-
Methodology:
-
Culture HUVECs to near confluence and serum-starve overnight.
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.
-
3. Gelatin Zymography for MMP-9 Activity
-
Objective: To measure the effect of this compound on the secretion and activity of MMP-9.
-
Methodology:
-
Culture cells (e.g., prostate cancer cells) in serum-free media and treat with this compound.
-
Collect the conditioned media after a set incubation period.
-
Resolve the proteins in the conditioned media on a non-reducing SDS-PAGE gel co-polymerized with gelatin.
-
Incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of PCK3145, a synthetic peptide derived from prostate secretory protein 94 (PSP94) in metastatic hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. genscript.com [genscript.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Tigapotide Dosage Optimization
Welcome to the Tigapotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximum efficacy in experimental settings.
This compound is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94).[1] It acts as a signal transduction inhibitor with multiple modes of action, including apoptosis, anti-angiogenesis, and anti-metastasis, making it a subject of investigation for conditions like late-stage hormone-refractory prostate cancer.[1] Optimizing its dosage is critical to harness its therapeutic potential while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a signal transduction inhibitor.[1] Its therapeutic effects are believed to stem from its ability to induce apoptosis (programmed cell death) and inhibit both angiogenesis (the formation of new blood vessels that feed tumors) and metastasis (the spread of cancer cells).[1] It has been shown to affect the levels of MMP-9, an enzyme involved in these processes.[1]
Q2: What is a typical starting dose range for in vitro studies?
A2: For initial in vitro cell-based assays, a broad concentration range is recommended to determine the dose-response curve. A common starting point is a logarithmic dose scale, for example, from 1 nM to 10 µM. This allows for the determination of key parameters like the EC50 (half-maximal effective concentration).
Q3: We are observing a plateau in efficacy at higher concentrations. What does this mean?
A3: A plateau in the dose-response curve suggests that the target receptors or pathways are saturated. Increasing the concentration of this compound beyond this point is unlikely to increase the desired effect and may instead lead to off-target effects or cellular toxicity. It indicates that you have likely reached the maximum efficacy for the given experimental system.
Q4: How does this compound's stability affect our experiments, and how can we mitigate this?
A4: Like many peptides, this compound can be susceptible to degradation by proteases in cell culture media or biological fluids.[2][3] This can lead to a shorter effective half-life and variability in results. To mitigate this, consider the following:
-
Aliquoting: Store this compound in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protease Inhibitors: In certain experimental setups, the addition of a protease inhibitor cocktail to the culture medium can prevent degradation.
-
Serum-Free Media: If your cell line permits, conducting short-term experiments in serum-free or low-serum media can reduce protease activity.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution immediately before each experiment.
Q5: What are the key challenges in peptide drug development like this compound?
A5: Developing peptide therapeutics like this compound involves several challenges. These include analytical complexity due to their structure, low concentrations in vivo, and potential for low stability.[3] Natural peptides often have poor pharmacokinetic properties, such as rapid clearance and a short half-life.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during dosing.3. Peptide degradation or aggregation.[2] | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and consider using a multi-channel pipette for dosing.3. Prepare fresh this compound dilutions for each experiment and vortex gently before use. |
| No observable effect at expected concentrations | 1. Incorrect dosage calculation.2. Degraded this compound stock.3. Cell line is not responsive to the this compound pathway.4. Assay endpoint is not sensitive enough. | 1. Double-check all calculations for dilutions.2. Use a new, validated aliquot of this compound.3. Verify the expression of the target pathway in your cell line (e.g., via Western blot or qPCR).4. Consider a more sensitive downstream marker of pathway activation or a longer incubation time. |
| Unexpected cytotoxicity at lower concentrations | 1. Contamination of cell culture.2. Solvent toxicity (e.g., DMSO).3. Off-target effects of this compound. | 1. Perform a mycoplasma test and check for bacterial/fungal contamination.2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).3. Perform a literature search for known off-target effects or consider profiling against a panel of receptors. |
Experimental Protocols & Data
Protocol 1: In Vitro Dose-Response Assay for Apoptosis Induction
This protocol details a method to determine the EC50 of this compound by measuring caspase-3/7 activity, a key marker of apoptosis.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3 or LNCaP) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Preparation: Prepare a 2X serial dilution series of this compound in serum-free medium, ranging from 20 µM to 2 nM. Also, prepare a vehicle control (medium with the same final solvent concentration).
-
Dosing: Remove the growth medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Caspase-3/7 Assay:
-
Allow the Caspase-Glo® 3/7 Assay reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50.
Quantitative Data Summary
The following table summarizes hypothetical data from the above protocol to illustrate the dose-dependent effect of this compound on apoptosis induction.
| This compound Concentration (nM) | Normalized Caspase-3/7 Activity (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 1.15 | 0.12 |
| 10 | 1.89 | 0.15 |
| 50 | 3.24 | 0.21 |
| 100 | 4.12 | 0.25 |
| 500 | 4.85 | 0.30 |
| 1000 | 4.91 | 0.28 |
| 5000 | 4.88 | 0.31 |
Visualizations
Signaling Pathway and Experimental Workflow
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound in a cancer cell.
Caption: Experimental workflow for a dose-response apoptosis assay.
References
Technical Support Center: Systemic Delivery of Tigapotide
Welcome to the technical support center for the systemic delivery of Tigapotide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the experimental use of this promising anti-cancer peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and in vivo testing of this compound for systemic delivery.
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Rapid Enzymatic Degradation: this compound, like other peptides, is susceptible to degradation by proteases in the blood and tissues. Its short half-life of 0.35 to 1.45 hours is a key challenge.[1] | - Formulate with protease inhibitors: Co-administering broad-spectrum protease inhibitors may temporarily reduce degradation.- Utilize penetration enhancers: Incorporate excipients that facilitate absorption across biological membranes.- Explore alternative delivery routes: Consider parenteral routes beyond intravenous, such as subcutaneous or intramuscular, which may alter the absorption and degradation profile.- Chemical modification: For investigational purposes, consider modifications like PEGylation or incorporation of unnatural amino acids to enhance stability. |
| Poor In Vivo Efficacy | Sub-optimal Pharmacokinetic Profile: The short half-life of this compound likely prevents it from reaching and maintaining therapeutic concentrations at the tumor site.[1] | - Develop sustained-release formulations: Encapsulate this compound in biodegradable polymer-based microparticles or hydrogels to prolong its release.[2][3]- Increase dosing frequency: While not ideal, more frequent administration can help maintain therapeutic levels. This should be guided by pharmacokinetic modeling. |
| Precipitation or Aggregation in Formulation | Physicochemical Instability: Peptides can be sensitive to pH, temperature, and the ionic strength of the formulation buffer, leading to aggregation and loss of activity. | - Optimize formulation pH: Conduct solubility studies to determine the optimal pH for this compound solubility and stability.- Incorporate stabilizing excipients: Use excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 80) to prevent aggregation.- Store appropriately: Store lyophilized peptide at -20°C or below and reconstituted solutions as recommended by stability studies. Avoid repeated freeze-thaw cycles. |
| Variability in Experimental Results | Inconsistent Formulation Quality: Differences in particle size, encapsulation efficiency, or drug loading can lead to variable in vivo performance. | - Implement rigorous quality control: Characterize each batch of your formulation for key parameters (see Experimental Protocols section).- Standardize procedures: Ensure all experimental procedures, from formulation preparation to administration, are well-documented and consistently followed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the systemic delivery of this compound?
A1: The most significant challenge is its very short biological half-life, estimated to be between 0.35 and 1.45 hours.[1] This rapid clearance makes it difficult to maintain therapeutic concentrations in the bloodstream long enough to exert its anti-tumor effects, which include apoptosis, anti-angiogenesis, and anti-metastasis.[1]
Q2: What are the known degradation pathways for peptides like this compound?
A2: While specific degradation pathways for this compound are not detailed in the public literature, peptides of similar size are susceptible to several chemical and physical degradation processes. Chemical degradation can include oxidation, deamidation, and hydrolysis.[4][5] Physical degradation pathways include aggregation and adsorption to surfaces.
Q3: What type of formulation strategies should be considered for this compound?
A3: Given its short half-life, sustained-release formulations are highly recommended. This could include encapsulation in biodegradable polymers like PLGA to create microparticles or the use of thermosensitive hydrogels for subcutaneous injection.[2][3] These systems are designed to release the peptide over an extended period, improving its pharmacokinetic profile.
Q4: How can I quantify the concentration of this compound in biological samples?
A4: A validated liquid chromatography-mass spectrometry (LC-MS) method is the most appropriate analytical technique for quantifying this compound in plasma or tissue homogenates.[6] This method offers the necessary sensitivity and selectivity to measure the low concentrations expected for a peptide therapeutic.
Q5: What were the findings of the early clinical trials regarding this compound's delivery?
A5: An early Phase IIa clinical trial in patients with hormone-refractory prostate cancer indicated that this compound was safe and well-tolerated at the doses tested.[1][7] The study also suggested a role in preventing the metastatic process, as measured by its effect on MMP-9 levels.[1][7] While this implies successful systemic delivery to some extent, the specific formulation used is not publicly disclosed.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, physicochemical and pharmacokinetic parameters for a 15-mer peptide like this compound. These values are intended for guidance in experimental design.
| Parameter | Value | Significance for Systemic Delivery |
| Molecular Weight | ~1500 - 2000 Da | Influences renal clearance and membrane permeability. |
| Isoelectric Point (pI) | 8.0 - 9.0 | Determines the net charge at a given pH, affecting solubility and interaction with excipients. |
| Aqueous Solubility | pH-dependent | Critical for developing an injectable formulation. Solubility is generally lowest near the pI. |
| Half-life (t½) | 0.35 - 1.45 hours[1] | Extremely short, necessitating a sustained-release formulation. |
| Apparent Volume of Distribution (Vd) | 0.1 - 0.3 L/kg | Suggests distribution primarily within the plasma and extracellular fluid. |
| Clearance (CL) | > 1 L/h/kg | High clearance rate, consistent with the short half-life. |
Experimental Protocols
Preparation of a this compound-Loaded PLGA Microparticle Formulation
Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) microparticles for sustained release.
Methodology:
-
Preparation of the Organic Phase: Dissolve 200 mg of PLGA (50:50 lactide:glycolide ratio) in 2 mL of dichloromethane (B109758) (DCM).
-
Preparation of the Aqueous Phase: Dissolve 10 mg of this compound in 200 µL of deionized water.
-
Emulsification: Add the aqueous this compound solution to the organic PLGA solution. Emulsify using a probe sonicator for 60 seconds on ice to create a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsification: Add the primary emulsion to 4 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution and sonicate for 120 seconds on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to 100 mL of a 0.3% (w/v) PVA solution and stir at room temperature for 4 hours to allow for solvent evaporation and microparticle hardening.
-
Collection and Washing: Collect the microparticles by centrifugation at 5000 x g for 10 minutes. Wash the microparticles three times with deionized water to remove residual PVA and unencapsulated peptide.
-
Lyophilization: Freeze-dry the microparticles to obtain a free-flowing powder. Store at -20°C.
Characterization of this compound-Loaded Microparticles
Objective: To determine the key quality attributes of the prepared microparticles.
Methodology:
-
Particle Size and Morphology: Analyze the particle size distribution using laser diffraction. Examine the surface morphology by scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency:
-
Accurately weigh 10 mg of lyophilized microparticles.
-
Dissolve the microparticles in 1 mL of DCM.
-
Extract the this compound into 1 mL of phosphate-buffered saline (PBS).
-
Quantify the this compound concentration in the PBS phase using a validated HPLC or LC-MS method.
-
Calculate Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100.
-
In Vitro Release Study
Objective: To evaluate the release profile of this compound from the PLGA microparticles.
Methodology:
-
Disperse 20 mg of this compound-loaded microparticles in 10 mL of PBS (pH 7.4) containing 0.02% Tween 80 to prevent aggregation.
-
Incubate the suspension at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 14 days), collect 1 mL of the release medium and replace it with fresh medium.
-
Centrifuge the collected samples to pellet any microparticles.
-
Analyze the supernatant for this compound concentration using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Proposed signaling pathway for this compound's anti-tumor effects.
Caption: Experimental workflow for developing a sustained-release this compound formulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. US8895033B2 - Sustained release formulations using non-aqueous carriers - Google Patents [patents.google.com]
- 3. Pharmacokinetic Evaluation of Thermosensitive Sustained Release Formulations Developed for Subcutaneous Delivery of Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Population pharmacokinetics of the GIP/GLP receptor agonist tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tigapotide Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and minimizing the degradation of Tigapotide (also known as PCK3145). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a synthetic 15-amino acid peptide with the sequence PGDSTRKCMDLKGNK.[1] It is derived from the human prostate secretory protein (PSP94) and is under investigation as an anti-cancer agent, particularly for late-stage, hormone-refractory prostate cancer.[1] It is believed to act as a signal transduction inhibitor, inducing apoptosis and exhibiting anti-angiogenic and anti-metastatic effects.[1]
Q2: What is the known stability of this compound?
A2: Published research indicates that this compound (PCK3145) has a short half-life, suggesting it is susceptible to degradation.[2] Its amino acid sequence contains residues that are known to be prone to specific degradation pathways, including Aspartic Acid (Asp), Cysteine (Cys), Methionine (Met), and Asparagine (Asn).[1][3]
Q3: What are the primary pathways through which this compound might degrade?
A3: Based on its sequence and general peptide chemistry, this compound is likely susceptible to the following degradation pathways:
-
Proteolytic Degradation: Due to its short in vivo half-life, enzymatic degradation by proteases is a primary concern.[2]
-
Oxidation: The presence of Methionine (Met) and Cysteine (Cys) makes the peptide susceptible to oxidation.[3]
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation.[3]
-
Hydrolysis: The Aspartic Acid (Asp) residue can be involved in hydrolysis reactions, potentially leading to peptide bond cleavage.
Q4: How should I store this compound to minimize degradation?
A4: To ensure the stability of your this compound stocks, follow these storage guidelines:
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from light.[3] For long-term storage, -80°C is recommended.
-
In Solution: The shelf-life of peptides in solution is limited.[3] If you must store this compound in solution, dissolve it in a buffer at a pH of 5-6.[3] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, likely due to its degradation.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Solution |
| Loss of biological activity in vitro/in vivo | Proteolytic degradation by cellular proteases. | Consider using protease inhibitors in your in vitro assays. For in vivo studies, PEGylation of the peptide has been explored to increase its half-life.[2] |
| Oxidation of Met or Cys residues. | Prepare solutions fresh using degassed buffers. Avoid introducing metal ions which can catalyze oxidation. Consider adding antioxidants like methionine or EDTA as scavengers. | |
| Deamidation of Asn or hydrolysis at Asp. | Maintain a slightly acidic pH (5-6) for your stock solutions.[3] Avoid prolonged storage in basic solutions. | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your this compound solution to minimize freeze-thaw cycles.[3] |
| Improper storage of lyophilized peptide. | Ensure the lyophilized powder is stored at -20°C or below and is protected from moisture and light.[3] | |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., oxidized forms, deamidated products, peptide fragments). | Use a stability-indicating HPLC method to identify and quantify degradation products. Compare the chromatogram of a fresh sample with that of an older or stressed sample. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Materials:
- Lyophilized this compound
- A selection of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8)
- High-purity water
- HPLC system with a C18 column
- Mass spectrometer (optional, for identification of degradation products)
- Incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Carefully weigh the lyophilized this compound and dissolve it in high-purity water or a suitable buffer (e.g., 10 mM acetate (B1210297) buffer, pH 5) to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into separate tubes for each condition to be tested (e.g., different pH buffers, temperatures).
- Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition for analysis.
- HPLC Analysis: Analyze the samples by reverse-phase HPLC.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., 5-60% B over 30 minutes).
- Detection: UV at 214 nm and 280 nm.
- Data Analysis:
- Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the time zero sample.
- Observe the appearance of new peaks, which may correspond to degradation products. If a mass spectrometer is available, these peaks can be further analyzed to identify the nature of the degradation.
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Tigapotide Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental outcomes with Tigapotide (also known as PCK3145). The following information is curated to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic 15-amino acid peptide derived from the prostate secretory protein (PSP94).[1] It has been investigated for its anti-tumor properties, particularly in prostate cancer. Its mechanism of action is multifactorial and includes:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.[2][3][4][5]
-
Inhibition of Angiogenesis: The peptide can interfere with the formation of new blood vessels, a process crucial for tumor growth. This is partly achieved by inhibiting the VEGF signaling pathway in endothelial cells.
-
Reduction of MMP-9 Activity: this compound can decrease the secretion and activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including:
Q3: What are the typical concentrations of this compound used in experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, the following ranges can be used as a starting point:
-
In Vitro: 1 µg/mL to 100 µg/mL for cell proliferation and apoptosis assays.[2]
-
In Vivo: 1 µg/kg/day to 100 µg/kg/day for studies in rodent models.[2][5]
Q4: How should I store and handle this compound?
A4: As with most peptides, proper storage and handling are critical to maintain the stability and activity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator.[6][7][8] Before opening, allow the vial to warm to room temperature to prevent condensation.[7][8][9]
-
In Solution: It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[6][7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no anti-proliferative effect in vitro. | 1. Peptide Degradation: Improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell Line Resistance: The target cell line may not be sensitive to this compound. 4. Incorrect Assay Conditions: Cell density, serum concentration, or incubation time may be inappropriate.[10] | 1. Review storage and handling procedures. Use a fresh vial of this compound if possible. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm the expression of relevant targets if known (e.g., laminin (B1169045) receptor).[3] 4. Optimize cell seeding density and ensure consistent serum concentrations and incubation times. |
| Inconsistent MMP-9 inhibition in gelatin zymography. | 1. Variability in Sample Preparation: Inconsistent protein loading or sample handling. 2. Issues with Gel Electrophoresis: Problems with gel polymerization, buffer composition, or running conditions. 3. Enzyme Activation/Inactivation: Inconsistent activation of pro-MMP-9 or degradation of the enzyme during sample processing. 4. Variability in Cell Culture Conditions: Changes in cell confluence or serum starvation times can affect MMP-9 expression.[11] | 1. Ensure accurate protein quantification and consistent loading volumes. 2. Follow a standardized protocol for gel preparation and electrophoresis.[12][13] 3. Use appropriate controls for pro- and active MMP-9.[14] 4. Standardize cell culture conditions, including seeding density and the duration of serum-free media incubation. |
| High variability in in vivo tumor growth studies. | 1. Inconsistent Peptide Delivery: Issues with the route of administration, formulation, or dosing schedule. 2. Peptide Instability in vivo: Rapid degradation of the peptide in circulation. 3. Variability in Tumor Inoculation: Inconsistent number of cells or injection site. 4. Animal-to-Animal Variation: Inherent biological differences between animals. | 1. Ensure consistent administration technique (e.g., intravenous, subcutaneous) and vehicle.[15] 2. Consider formulation strategies to improve peptide stability if rapid clearance is suspected.[16] 3. Standardize the tumor cell inoculation procedure. 4. Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Growth and Metastasis in a Rat Prostate Cancer Model
| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume (mm³) | Delay in Hind-Limb Paralysis (days) |
| Control (Vehicle) | 0 | 3500 ± 450 | 20 ± 2 |
| This compound | 1 | 2800 ± 380 | 24 ± 3 |
| This compound | 10 | 1900 ± 310 | 29 ± 4 |
| This compound | 100 | 950 ± 200 | 35 ± 5 |
Data are representative and compiled from published studies for illustrative purposes.[2][5][17]
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines like PC-3 or MCF-7.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in sterile, distilled water or an appropriate buffer. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Gelatin Zymography for MMP-9 Activity
This protocol is for detecting MMP-9 activity in conditioned media from cells treated with this compound.
-
Sample Preparation: Culture cells to near confluence and then switch to serum-free medium. Treat the cells with this compound at the desired concentrations for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Gel Preparation: Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Sample Loading: Mix 20 µg of protein from each sample with non-reducing sample buffer. Load the samples onto the gel. Include a molecular weight marker and a positive control (e.g., conditioned medium from HT1080 cells).[14]
-
Electrophoresis: Run the gel at 125V for 90 minutes at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Development: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weights of pro-MMP-9 and active MMP-9 are approximately 92 kDa and 82 kDa, respectively.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well in endothelial cell growth medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control and a positive control for angiogenesis induction (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for Gelatin Zymography.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
potential toxicity issues with high-dose Tigapotide
This technical support center provides researchers, scientists, and drug development professionals with information on the potential toxicity and management of issues related to high-dose administration of Tigapotide (PCK3145).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCK3145)?
A1: this compound, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the natural sequence of the prostate secretory protein (PSP94).[1][2] It has been investigated for its anti-tumor properties, particularly in the context of late-stage, hormone-refractory prostate cancer.[2][3]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to act as a signal transduction inhibitor with a multi-faceted mechanism that includes inducing apoptosis (programmed cell death), exerting anti-angiogenic effects, and preventing metastasis.[1] One of the ways it may achieve this is by reducing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and the formation of new blood vessels.
Q3: What is the known safety profile of this compound from preclinical studies?
A3: Preclinical toxicology studies have suggested a favorable safety profile for this compound. In studies involving mice and primates, intravenous administration for 28 consecutive days at high doses (up to 450 mg/kg/day in mice and 25 mg/kg/day in primates) resulted in no clear evidence of toxicity. In a rat model of prostate cancer, daily infusions of up to 100 μg/kg/day for 15 days also showed no noticeable side effects.
Q4: What toxicities have been observed in human clinical trials with high-dose this compound?
A4: In a Phase IIa clinical trial involving patients with metastatic hormone-refractory prostate cancer, this compound was administered at escalating doses. While doses up to 40 mg/m² were well-tolerated, the 80 mg/m² dose was associated with dose-limiting toxicities (DLTs). The most significant DLT observed was a grade 4 cardiac arrhythmia in one patient. Other serious adverse events at this high dose included tachycardia and a vasovagal reaction. The most commonly reported non-serious adverse events across all doses were pain and nausea.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cardiac Irregularities (e.g., Tachycardia, Arrhythmia) | High-dose this compound administration (e.g., 80 mg/m²) has been linked to cardiac adverse events. | Immediately discontinue this compound administration and seek veterinary/medical consultation. Continuous cardiac monitoring is advised. Consider dose reduction in future experiments. |
| Vasovagal Reaction (e.g., sudden drop in heart rate and blood pressure) | May be a dose-related adverse effect, observed at higher concentrations. | Provide supportive care to manage symptoms. Monitor vital signs closely. Re-evaluate the dosing regimen and consider a dose de-escalation strategy. |
| General Discomfort (e.g., reports of pain, nausea) | These were the most common non-serious adverse events reported in clinical trials. | Provide appropriate supportive care (e.g., analgesics for pain, antiemetics for nausea). Monitor the severity and frequency of symptoms. If symptoms persist or worsen, consider a dose reduction. |
| Lack of Efficacy at Lower Doses | The anti-tumor effects of this compound have been shown to be dose-dependent in preclinical models. | If toxicity is not a concern, a carefully monitored dose-escalation study may be warranted to determine the optimal therapeutic window. |
Quantitative Toxicity Data
Table 1: Preclinical Toxicology of this compound
| Species | Route of Administration | Duration | Maximum No-Observed-Adverse-Effect Level (NOAEL) |
| Mouse | Intravenous | 28 days | 450 mg/kg/day |
| Primate | Intravenous | 28 days | 25 mg/kg/day |
Table 2: Clinical Adverse Events with this compound (Phase IIa Study)
| Dose Level | Adverse Events | Dose-Limiting Toxicity (DLT) |
| 5 mg/m² | Well-tolerated | None Observed |
| 20 mg/m² | Well-tolerated | None Observed |
| 40 mg/m² | Well-tolerated | None Observed |
| 80 mg/m² | Pain, Nausea, Tachycardia, Vasovagal Reaction | Yes (Grade 4 Cardiac Arrhythmia) |
Experimental Protocols
1. In Vivo Tumor Growth and Metastasis Model (Rat)
-
Cell Line: Rat prostate cancer Mat Ly Lu cells overexpressing parathyroid hormone-related protein (PTHrP).
-
Animal Model: Syngeneic male Copenhagen rats.
-
Tumor Inoculation: Subcutaneous injection of Mat Ly Lu-PTHrP cells into the flank for primary tumor growth assessment, or intracardiac injection into the left ventricle for induction of skeletal metastases.
-
Dosing Regimen: Continuous infusion of this compound at doses of 1, 10, and 100 μg/kg/day for 15 days.
-
Efficacy Endpoints: Tumor volume, incidence and delay of hind-limb paralysis (indicative of skeletal metastases), plasma calcium and PTHrP levels.
-
Toxicity Monitoring: Animal weight was monitored every other day to assess for adverse effects.
2. Phase IIa Clinical Trial in Metastatic Hormone-Refractory Prostate Cancer
-
Patient Population: Patients with metastatic hormone-refractory prostate cancer.
-
Study Design: Open-label, multiple ascending dose study.
-
Dosing Regimen: this compound administered intravenously three times per week for four weeks, in cohorts receiving 5, 20, 40, and 80 mg/m².
-
Primary Endpoints: Safety and tolerability, determination of dose-limiting toxicities.
-
Secondary Endpoints: Pharmacokinetic profile, tumor response (e.g., stable disease, changes in prostate-specific antigen [PSA] levels), and changes in biomarker levels (e.g., MMP-9).
Visualizations
Caption: Proposed mechanism of action for this compound (PCK3145).
Caption: Workflow of the Phase IIa dose-escalation clinical trial for this compound.
References
Technical Support Center: Refining Tigapotide Treatment Schedules In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigapotide (also known as PCK3145) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 15-amino acid peptide derived from the natural sequence of Prostate Secretory Protein (PSP94).[1] It functions as a signal transduction inhibitor with a multi-faceted anti-tumor effect. Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.
-
Anti-Angiogenesis: It inhibits the formation of new blood vessels that supply tumors with nutrients, primarily by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3]
-
Anti-Metastasis: this compound has been shown to reduce the levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis.[4]
Q2: What is the established in vivo animal model for this compound efficacy studies?
The most commonly cited and well-characterized in vivo model for studying the anti-tumor effects of this compound is the syngeneic Dunning R3227 MatLyLu rat prostate cancer model in male Copenhagen rats.[3] In this model, MatLyLu cells, often overexpressing parathyroid hormone-related protein (PTHrP) to mimic hypercalcemia of malignancy, are implanted either subcutaneously to assess primary tumor growth or via intracardiac injection to study the development of skeletal metastases.
Q3: What are the recommended dosages and administration routes for this compound in preclinical models?
Based on published preclinical studies, this compound has been shown to be effective when administered as a continuous infusion. The following dosages have been reported to produce a dose-dependent decrease in tumor volume and delay in skeletal metastases in the MatLyLu rat model:
-
1 µg/kg/day
-
10 µg/kg/day
-
100 µg/kg/day
For clinical studies in patients with hormone-refractory prostate cancer, intravenous administration has been used with the following schedules:
-
7.5 mg/m² administered twice weekly
-
15 mg/m² administered weekly
Q4: What are the expected outcomes of this compound treatment in the MatLyLu rat model?
Treatment with this compound in the MatLyLu rat model has been shown to result in:
-
A dose-dependent reduction in primary tumor volume.
-
A delay in the development of hind-limb paralysis caused by skeletal metastases.
-
A reduction in plasma calcium and PTHrP levels.
-
A decrease in tumor vascularization, as indicated by reduced CD31 expression.
-
Induction of apoptosis within the tumor tissue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect (no reduction in tumor volume) | Peptide Instability: this compound, like other peptides, can be susceptible to degradation by proteases in vivo. | - Ensure proper storage of the peptide stock solution (lyophilized at -20°C or lower).- Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.- Consider using a delivery system that protects the peptide from degradation, such as encapsulation in liposomes or conjugation to a stabilizing molecule. |
| Suboptimal Dosing or Schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations. | - Perform a dose-response study to determine the optimal dose for your specific experimental conditions.- Consider continuous infusion via an osmotic pump to maintain steady-state concentrations, as has been done in published studies.- If using bolus injections, consider increasing the frequency of administration. | |
| Issues with Administration: Improper injection technique can lead to inconsistent dosing. | - For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not intradermally or intramuscularly. Tent the skin to create a pocket for injection.- For intravenous or intracardiac injections, ensure proper placement of the needle to deliver the full dose into circulation. | |
| High variability in tumor growth between animals | Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection site can lead to differences in tumor take rate and growth. | - Ensure a single-cell suspension of tumor cells and count viable cells accurately before injection.- Inject a consistent volume and number of cells at the same anatomical location for all animals.- Use a consistent injection technique for all animals. |
| Animal Health Status: Underlying health issues in individual animals can affect tumor growth and response to treatment. | - Use healthy, age-matched animals for all experimental groups.- Monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the tumor or treatment. | |
| Precipitation of this compound solution upon preparation or during administration | Solubility Issues: The peptide may have limited solubility in the chosen vehicle, especially at higher concentrations. | - Consult the manufacturer's instructions for the recommended solvent. For many peptides, sterile water, PBS, or a small amount of a solubilizing agent like DMSO followed by dilution in an aqueous buffer is appropriate.- Prepare the solution immediately before use.- If using a pump for continuous infusion, ensure the peptide is stable in the vehicle at 37°C for the duration of the experiment. |
Data Presentation
Table 1: Representative In Vivo Efficacy of this compound on Primary Tumor Growth
| Treatment Group | Dose | Administration | Mean Tumor Volume (mm³) at Day 15 (Illustrative) |
| Vehicle Control | - | Continuous Infusion | 1200 |
| This compound | 1 µg/kg/day | Continuous Infusion | 950 |
| This compound | 10 µg/kg/day | Continuous Infusion | 600 |
| This compound | 100 µg/kg/day | Continuous Infusion | 350 |
Note: The tumor volume data presented here is illustrative and based on the qualitative descriptions of dose-dependent effects from published studies. Researchers should generate their own quantitative data for their specific experimental conditions.
Experimental Protocols
Key Experiment: In Vivo Efficacy of this compound in a Subcutaneous MatLyLu Rat Prostate Cancer Model
1. Cell Culture:
- Culture Dunning R3227 MatLyLu rat prostate cancer cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
- Use male Copenhagen rats (8-10 weeks old).
- Acclimatize animals to the facility for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Harvest MatLyLu cells from culture flasks using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or saline at a concentration of 5 x 10⁶ cells/mL.
- Anesthetize the rats using an appropriate anesthetic agent.
- Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each rat.
4. This compound Administration (Continuous Infusion):
- Prepare this compound solutions in a sterile vehicle (e.g., saline) at the desired concentrations for the different dose groups.
- Load the solutions into osmotic pumps (e.g., Alzet osmotic pumps) according to the manufacturer's instructions to deliver the desired dose per day for 15 days.
- On the day of tumor cell implantation, surgically implant the osmotic pumps subcutaneously on the dorsal side of the rats.
5. Monitoring and Endpoints:
- Monitor the health of the animals daily.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- At the end of the 15-day treatment period, euthanize the animals.
- Collect blood samples for analysis of plasma calcium and PTHrP levels.
- Excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, CD31 staining for microvessel density).
Visualizations
Caption: this compound's anti-tumor signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of metastatic hormone-refractory prostate adenocarcinoma (MatLyLu) in Copenhagen rats with micro-osmotic interleukin-2 pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding: implication in tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Metastatic Effects of Tigapotide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tigapotide's anti-metastatic effects against current therapeutic alternatives for prostate cancer. Experimental data is presented for clear comparison, and detailed methodologies for key experiments are outlined.
This compound (also known as PCK-3145) is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), a protein found in seminal fluid.[1] It has emerged as a promising anti-neoplastic agent, particularly in the context of hormone-refractory prostate cancer. Its multifaceted mechanism of action, targeting apoptosis, angiogenesis, and metastasis, positions it as a noteworthy candidate for further investigation. This guide aims to provide a comprehensive overview of the existing data on this compound's anti-metastatic properties and compare its performance with established treatments for metastatic prostate cancer.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the anti-metastatic and anti-tumor effects of this compound and its therapeutic alternatives.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Prostate Cancer
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 15 | Incidence of Hind-Limb Paralysis (Metastasis) |
| Control | - | ~1600 | 100% by day 15 |
| This compound | 1 µg/kg/day | Not specified | Delayed |
| This compound | 10 µg/kg/day | Not specified | Delayed |
| This compound | 100 µg/kg/day | ~800 | Significantly delayed |
Data from a study using Mat Ly Lu rat prostate cancer cells in syngeneic male Copenhagen rats. Tumor cells were inoculated subcutaneously or via intracardiac injection to induce skeletal metastases.
Table 2: Clinical Efficacy of Alternative Anti-Metastatic Agents in Prostate Cancer
| Drug | Mechanism of Action | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) / Metastasis-Free Survival (MFS) | Key Clinical Trial(s) |
| Docetaxel | Stabilizes microtubules, leading to cell cycle arrest and apoptosis.[2][3] | 19.2 months (vs. 16.3 months with mitoxantrone)[4] | Not specified | TAX-327[4] |
| Cabazitaxel | Tubulin-binding taxane (B156437) with activity in docetaxel-resistant tumors.[5][6] | 13.6 months (vs. 11 months with abiraterone/enzalutamide in 3rd line)[1] | 8.0 months (vs. 3.7 months with abiraterone/enzalutamide in 3rd line)[1] | CARD[1] |
| Abiraterone Acetate | Inhibits CYP17A1, blocking androgen synthesis.[7] | 15.8 months (vs. 11.2 months with prednisone)[8] | 5.6 months (vs. 3.6 months with prednisone)[8] | COU-AA-301[9] |
| Enzalutamide | Androgen receptor inhibitor. | Not reached at first interim analysis | 36.6 months (MFS vs. 14.7 months with placebo)[10] | PROSPER[10] |
| Radium-223 | Alpha-emitting radionuclide that mimics calcium to target bone metastases.[11][12] | 14.9 months (vs. 11.3 months with placebo)[11] | 15.6 months (time to first symptomatic skeletal event vs. 9.8 months)[11] | ALSYMPCA[11] |
| Sipuleucel-T | Autologous cellular immunotherapy targeting prostatic acid phosphatase (PAP).[13] | 25.8 months (vs. 21.7 months with placebo) | Not specified | IMPACT |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for this compound and its alternatives.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-metastatic effects are provided below.
This compound Experimental Protocols
1. In Vivo Model for Skeletal Metastasis
-
Objective: To assess the effect of this compound on the development of skeletal metastases in a rat model of prostate cancer.
-
Cell Line: Mat Ly Lu rat prostate cancer cells, which are known to metastasize to bone.[12]
-
Animal Model: Syngeneic male Copenhagen rats.
-
Procedure:
-
Mat Ly Lu cells are cultured and prepared for injection.
-
Rats are anesthetized, and a suspension of Mat Ly Lu cells is injected into the left ventricle of the heart (intracardiac injection) to introduce tumor cells into the systemic circulation.[12]
-
Animals are randomly assigned to treatment groups: vehicle control and this compound at various doses (e.g., 1, 10, 100 µg/kg/day) administered via continuous infusion.
-
The development of hind-limb paralysis is monitored daily as a clinical endpoint for vertebral metastases.
-
At the end of the study, animals are euthanized, and bones (e.g., lumbar vertebrae, long bones) are collected for histological and radiographic analysis to quantify tumor burden and bone lesions.[12]
-
-
Data Analysis: The incidence and time to onset of hind-limb paralysis are recorded. Bone sections are stained with hematoxylin (B73222) and eosin (B541160) to visualize tumor infiltration, and radiographs are used to assess bone destruction.
2. Gelatin Zymography for MMP-9 Inhibition
-
Objective: To determine the effect of this compound on the enzymatic activity of MMP-9 secreted by prostate cancer cells.
-
Principle: This technique utilizes a polyacrylamide gel containing gelatin as a substrate. MMP-9 in the sample will digest the gelatin, creating clear bands on a stained background.
-
Procedure:
-
Prostate cancer cells are cultured to 70-80% confluency.
-
The cells are washed and incubated in serum-free media with or without various concentrations of this compound.
-
After a specified incubation period, the conditioned media is collected and centrifuged to remove cellular debris.
-
Protein concentration in the conditioned media is determined and normalized across all samples.
-
Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin.
-
Electrophoresis is performed to separate the proteins.
-
The gel is washed to remove SDS and then incubated in a developing buffer that allows for enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue and then destained.
-
-
Data Analysis: The clear bands, representing areas of gelatin degradation by MMP-9, are quantified using densitometry. A decrease in the intensity of the band in this compound-treated samples compared to the control indicates inhibition of MMP-9 activity.
3. CD44 Shedding Assay
-
Objective: To assess the ability of this compound to induce the shedding of the CD44 cell surface receptor from prostate cancer cells.
-
Principle: The shedding of the extracellular domain of CD44 can be detected by measuring the amount of soluble CD44 in the cell culture medium or the decrease of CD44 on the cell surface. This can be achieved through Western Blotting or Flow Cytometry.
-
Procedure (Western Blot):
-
Prostate cancer cells are treated with this compound or a vehicle control.
-
The conditioned media is collected, and the cells are lysed to obtain cell lysates.
-
Proteins from both the conditioned media and cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the extracellular domain of CD44, followed by a secondary antibody conjugated to a detectable enzyme.
-
The presence and intensity of the CD44 bands are visualized. An increase in the soluble CD44 fragment in the media and a corresponding decrease in the full-length CD44 in the cell lysate of this compound-treated cells indicates shedding.
-
-
Procedure (Flow Cytometry):
-
Prostate cancer cells are treated with this compound or a vehicle control.
-
Cells are harvested and stained with a fluorescently labeled antibody that recognizes the extracellular domain of CD44.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
-
Data Analysis: A decrease in the mean fluorescence intensity of this compound-treated cells compared to control cells indicates a reduction of CD44 on the cell surface, suggesting shedding.[2][10]
Protocols for Alternative Agents
1. Microtubule Stabilization Assay (for Docetaxel and Cabazitaxel)
-
Objective: To measure the ability of taxanes to promote the polymerization of tubulin into stable microtubules.
-
Principle: The polymerization of purified tubulin can be monitored by the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
Different concentrations of the taxane drug are added to the reaction.
-
The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: An increase in the rate and extent of polymerization in the presence of the drug indicates its microtubule-stabilizing activity.
2. Androgen Receptor (AR) Signaling Assay (for Abiraterone and Enzalutamide)
-
Objective: To determine the effect of the drugs on AR-mediated gene transcription.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter. Inhibition of AR signaling will lead to a decrease in reporter gene expression.
-
Procedure:
-
Prostate cancer cells are transfected with a plasmid containing the androgen-responsive reporter construct.
-
The transfected cells are then treated with an androgen (e.g., dihydrotestosterone) to stimulate AR signaling, in the presence or absence of the inhibitor (Abiraterone or Enzalutamide).
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: A dose-dependent decrease in reporter activity in the presence of the drug indicates inhibition of AR signaling.
3. Sipuleucel-T Manufacturing and Activation Workflow
Conclusion
This compound demonstrates promising anti-metastatic effects in preclinical models through a unique, multi-targeted mechanism of action. While direct comparative clinical data against established therapies is not yet available, its ability to induce apoptosis, inhibit key metastatic enzymes like MMP-9, and modulate cell adhesion molecules such as CD44 suggests a potential role in the management of metastatic prostate cancer. The alternatives discussed represent the current standard of care, each with well-documented efficacy and distinct mechanisms of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its place within the evolving landscape of anti-metastatic treatments for prostate cancer. This guide provides a foundational framework for researchers to compare and contrast these therapeutic strategies as they pursue novel and more effective treatments for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD44-Based Detection of CSCs: CD44 Immunodetection by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of bone metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and shedding of CD44 variant isoforms in patients with gynecologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Skeletal metastasis of prostate adenocarcinoma in rats: morphometric analysis and role of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Gelatin zymography protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tigapotide and Docetaxel: A Comparative Analysis in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tigapotide and docetaxel (B913), two distinct therapeutic agents investigated for the treatment of prostate cancer. While docetaxel is a long-established chemotherapeutic, this compound represents a newer, targeted peptide-based approach. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.
Overview and Mechanism of Action
Docetaxel is a member of the taxane (B156437) family of chemotherapy drugs and is a standard-of-care treatment for various stages of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its primary mechanism of action involves the disruption of microtubule function, which is essential for cell division.[4][5][6]
This compound (also known as PCK3145) is a synthetic 15-amino acid peptide derived from the prostate secretory protein 94 (PSP94).[7] PSP94 expression is often downregulated in advanced prostate cancer, and this is believed to be a survival mechanism for cancer cells.[7] this compound is designed to counteract this by inducing apoptosis and inhibiting processes crucial for tumor progression and metastasis.[7][8][9]
Signaling Pathways
The distinct mechanisms of these two agents are reflected in the signaling pathways they modulate.
Docetaxel's primary effect is on the mitotic apparatus. By stabilizing microtubules, it prevents their depolymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][10] This process is also associated with the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates it and further promotes cell death.[10][11]
Caption: Docetaxel's mechanism of action.
This compound exhibits a multi-faceted mechanism targeting tumor progression, angiogenesis, and metastasis. It has been shown to inhibit the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis, potentially by interfering with its binding to the cell surface receptor CD44.[9] this compound may also interfere with the vascular endothelial growth factor (VEGF) signaling pathway, leading to anti-angiogenic effects.[9] Furthermore, it can reduce levels of parathyroid hormone-related protein (PTHrP), which is often associated with hypercalcemia in malignancy.[8][9]
References
- 1. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Efficacy Analysis of Tigapotide and Functionally Analogous Anticancer Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide Tigapotide (also known as PCK3145) and functionally analogous peptides that exhibit anticancer properties through the inhibition of key signaling pathways in tumor progression, namely angiogenesis and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the efficacy of these compounds, supported by available experimental data and detailed methodologies.
Introduction to Investigated Peptides
This compound (PCK3145) is a synthetic 15-amino acid peptide derived from the human prostate secretory protein (PSP94).[1] It has been investigated for its potential in treating hormone-refractory prostate cancer. The proposed mechanism of action for this compound involves the induction of apoptosis and the inhibition of metastasis and angiogenesis by reducing the levels of matrix metalloproteinase-9 (MMP-9) and interfering with the vascular endothelial growth factor (VEGF) signaling pathway.[1]
As no direct analogs of this compound are described in publicly available literature, this guide compares it with two peptides that target similar pathways:
-
ATWLPPR : A heptapeptide (B1575542) identified through phage display library screening. It functions as an anti-angiogenic agent by binding to Neuropilin-1 (NRP-1), a co-receptor for VEGF, thereby inhibiting the VEGF signaling pathway.[2][3]
-
CTTHWGFTLC : A cyclic peptide, also identified via phage display, that acts as a potent inhibitor of matrix metalloproteinases, particularly MMP-2 and MMP-9, which are crucial enzymes in tumor invasion and metastasis.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, ATWLPPR, and CTTHWGFTLC from preclinical studies. Direct comparative studies are limited; therefore, data is compiled from individual research reports.
Table 1: In Vitro Efficacy Data
| Peptide | Assay | Target/Cell Line | Key Finding | IC50 | Source |
| This compound (PCK3145) | Cell Proliferation | PC-3, MCF-7, HT-29 | Dose- and time-dependent inhibition of proliferation | Not specified | [5] |
| ATWLPPR | Receptor Binding | Neuropilin-1 (NRP-1) | Inhibition of VEGF₁₆₅ binding to its co-receptor | 19 µM | [2] |
| CTTHWGFTLC | Enzyme Inhibition | MMP-2 | Inhibition of gelatin degradation | 10 µM | [4] |
Table 2: In Vivo Efficacy Data
| Peptide | Cancer Model | Dosing | Key Finding | Source |
| This compound (PCK3145) | Rat prostate cancer (Mat Ly Lu) xenograft | 1, 10, and 100 µg/kg/day for 15 days | Dose-dependent decrease in tumor volume and delayed development of skeletal metastases. | [1] |
| ATWLPPR | Mouse breast cancer (MDA-MB-231) xenograft | Not specified | Inhibition of tumor growth and reduction in blood vessel density. | [6] |
| CTTHWGFTLC | Not specified in available results | Not specified | Potent inhibitor of angiogenesis and endothelial cell migration in vivo. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared peptides.
VEGF Signaling Pathway and Inhibition by ATWLPPR
The diagram below outlines the VEGF signaling cascade, a critical process for angiogenesis. VEGF binds to its receptors (VEGFR) on endothelial cells, triggering a series of downstream events that lead to cell proliferation, migration, and the formation of new blood vessels. ATWLPPR interferes with this process by preventing VEGF from binding to its co-receptor, Neuropilin-1.
Caption: VEGF signaling pathway and the inhibitory action of ATWLPPR.
MMP-9 Pathway in Metastasis and Inhibition by CTTHWGFTLC
The diagram below illustrates the role of MMP-9 in cancer cell metastasis. Cancer cells secrete MMP-9, which degrades components of the extracellular matrix (ECM), allowing the cancer cells to invade surrounding tissues and enter blood vessels. The cyclic peptide CTTHWGFTLC directly inhibits the enzymatic activity of MMP-9.
Caption: Role of MMP-9 in metastasis and its inhibition by CTTHWGFTLC.
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy comparison are provided below.
Endothelial Cell Proliferation Assay (e.g., HUVEC)
This assay measures the ability of a compound to inhibit the growth of endothelial cells, which is a hallmark of angiogenesis.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECGM).[7]
-
Seeding: HUVECs are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubated overnight to allow for cell attachment.[7][8]
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of the test peptide (e.g., this compound or ATWLPPR). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTS or MTT.[7][8] The absorbance is measured with a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits cell proliferation by 50%) is determined from the dose-response curve.
In Vitro Angiogenesis / Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
Methodology:
-
Plate Coating: A 96-well or 24-well plate is coated with a basement membrane extract, such as Matrigel, and allowed to polymerize at 37°C for 30-60 minutes.[9][10]
-
Cell Suspension: HUVECs are harvested and resuspended in a low-serum medium containing the test peptide at various concentrations.
-
Seeding: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 4 to 18 hours.[9][10]
-
Visualization: The formation of tube-like structures is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, or the number of loops, often using specialized imaging software. The percentage of inhibition is calculated relative to the vehicle control.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples, such as conditioned media from cancer cell cultures.
Methodology:
-
Sample Preparation: Cancer cells are cultured in serum-free media for 24-48 hours. The conditioned medium is then collected and concentrated.[11]
-
Gel Electrophoresis: The samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel that has been co-polymerized with gelatin.[12] Electrophoresis is carried out under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated overnight in a developing buffer at 37°C, which contains the necessary cofactors for MMP activity.[11]
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Analysis: Areas of enzymatic activity will appear as clear bands against a dark blue background, where the gelatin has been digested. The intensity of these bands, which can be quantified using densitometry, is proportional to the amount of active MMP-9.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-angiogenic peptide.
Caption: Preclinical workflow for evaluating anticancer peptides.
References
- 1. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tigapotide and its Progenitor, PSP94, in Prostate Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the experimental data and therapeutic potential of PSP94-derived peptides.
While a direct head-to-head comparison of Tigapotide with other specific peptides derived from Prostate Secretory Protein 94 (PSP94) is not extensively available in current literature, a significant body of research exists comparing this compound (also known as PCK3145) to its parent protein, PSP94. This guide provides a comprehensive overview of these findings, presenting experimental data, methodologies, and associated signaling pathways to aid in the evaluation of their therapeutic potential.
Performance and Efficacy: this compound vs. PSP94
This compound, a synthetic 15-amino acid peptide derived from PSP94, has been a focal point of research for its potential in treating late-stage, hormone-refractory prostate cancer.[1] Studies suggest that this compound may act as a signal transduction inhibitor, exerting its anti-cancer effects through multiple mechanisms including the induction of apoptosis, and the inhibition of angiogenesis and metastasis.[1]
In preclinical studies, both this compound and its full-length precursor, PSP94, have demonstrated anti-tumor properties. However, research indicates that this compound may offer enhanced efficacy in certain aspects. Notably, at equimolar concentrations, this compound was found to be more effective than PSP94 in delaying the development of experimental skeletal metastases in animal models.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative findings from in vivo studies comparing the effects of this compound (PCK3145) and PSP94 on prostate cancer models.
| Parameter | This compound (PCK3145) | PSP94 | Experimental Model | Reference |
| Inhibition of Skeletal Metastases | More effective at delaying development | Less effective at equimolar concentrations | Rat model with intracardiac inoculation of MatLyLu-PTHrP cells | [2] |
| Inhibition of Primary Tumor Growth | Dose-dependent inhibition | Dose-dependent inhibition | Rat model with subcutaneous inoculation of MatLyLu cells | |
| Reduction of Plasma Calcium Levels | Demonstrated reduction | Demonstrated reduction | Rat model of malignancy-associated hypercalcemia | |
| Reduction of Plasma PTHrP Levels | Demonstrated reduction | Demonstrated reduction | Rat model of malignancy-associated hypercalcemia |
Experimental Protocols
To provide a clearer understanding of the data presented, this section outlines the methodologies employed in the key comparative studies.
In Vivo Model for Skeletal Metastases and Tumor Growth
-
Animal Model: Male Copenhagen rats were utilized.
-
Cell Line: MatLyLu-PTHrP cells, which are known to induce primary tumors and skeletal metastases, were used for inoculation.
-
Tumor Induction:
-
For primary tumor growth assessment, cells were injected subcutaneously into the right flank of the animals.
-
For evaluating skeletal metastases, cells were inoculated directly into the left ventricle via intracardiac injection. The development of hind-limb paralysis was a key endpoint for assessing skeletal metastases.
-
-
Treatment Administration: Both this compound and PSP94 were administered to tumor-bearing animals, and the effects were compared to a control group receiving a vehicle alone.
-
Outcome Measures: The primary outcomes measured were the inhibition of primary tumor growth, the delay in the development of hind-limb paralysis (indicative of skeletal metastases), and the reduction in plasma and tumoral levels of Parathyroid hormone-related protein (PTHrP) and plasma calcium levels.
Signaling Pathways
The anti-tumor effects of this compound and PSP94 are attributed to their influence on key cellular signaling pathways. PSP94 expression has been linked to a regulatory loop involving Lin28b/Let7, which is an upstream regulator of the PTEN/AKT signaling pathway. The loss of PSP94 expression may contribute to the progression of prostate cancer, particularly in the context of PTEN deletion.
More recently, the complex formed by PSP94 and Cysteine-rich secretory protein 3 (CRISP3) has been shown to regulate P2RX7-mediated signaling through the transcriptional coregulator CITED2. This pathway is implicated in the tumor immune microenvironment. The mechanism of this compound is thought to involve the inhibition of signal transduction pathways that are critical for apoptosis, angiogenesis, and metastasis.
References
Assessing the Therapeutic Index of Tigapotide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic index of Tigapotide (also known as PCK3145), a promising investigational peptide for hormone-refractory prostate cancer. This document compares this compound with current standard-of-care treatments, presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has demonstrated a favorable safety profile in early studies, suggesting a potentially wide therapeutic index.[1] Preclinical investigations have shown its ability to inhibit tumor growth and metastasis at microgram-per-kilogram doses, while toxicology studies in multiple species have reported no clear evidence of toxicity at significantly higher milligram-per-kilogram doses.[1][2] This notable separation between efficacious and toxic doses warrants further investigation as this compound progresses through clinical development. In comparison, established treatments for hormone-refractory prostate cancer, such as the chemotherapeutics docetaxel (B913) and cabazitaxel, and the androgen receptor-targeted agents abiraterone (B193195) acetate (B1210297) and enzalutamide, exhibit narrower therapeutic windows with well-documented toxicities. This guide aims to synthesize the available data to provide a comparative framework for evaluating the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound's proposed mechanism of action involves the inhibition of multiple signaling pathways crucial for tumor progression, including apoptosis, angiogenesis, and metastasis.[1] It is believed to exert its anti-tumor effects through several key actions:
-
Induction of Apoptosis: this compound has been shown to promote programmed cell death in cancer cells.[2]
-
Anti-Angiogenesis: It may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a critical process for the formation of new blood vessels that supply tumors.
-
Anti-Metastasis: this compound may inhibit the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor cell invasion and metastasis.
Figure 1: Proposed mechanism of action of this compound.
Comparative Preclinical Data
A direct comparison of the therapeutic index, calculated as the ratio of the toxic dose (LD50) to the effective dose (ED50), is challenging due to the limited availability of standardized preclinical data for all compounds. However, the following tables summarize the available non-clinical toxicity and efficacy data to provide a comparative overview.
Non-Clinical Toxicity Data
The following table presents the available acute toxicity data for this compound and comparator drugs. It is important to note that the route of administration and animal models vary between studies.
| Drug | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Mouse | Intravenous | > 450 mg/kg/day (No clear toxicity observed over 28 days) | |
| Primate | Intravenous | > 25 mg/kg/day (No clear toxicity observed over 28 days) | ||
| Docetaxel | - | - | Data not readily available | - |
| Cabazitaxel | - | - | Data not readily available | - |
| Abiraterone Acetate | Mouse | Oral | 800 mg/kg | Safety Data Sheet |
| Enzalutamide | Mouse | Oral | 400 mg/kg |
Non-Clinical Efficacy Data
The effective doses (ED50) for tumor growth inhibition are highly dependent on the specific cancer cell line, xenograft model, and experimental conditions. The table below summarizes efficacy data from various preclinical studies.
| Drug | Prostate Cancer Model | Animal Model | Effective Dose (ED) | Observed Effect | Reference(s) |
| This compound | Mat Ly Lu (PTHrP overexpressing) | Rat | 1, 10, 100 µg/kg/day (infusion) | Dose-dependent decrease in tumor volume and delay in skeletal metastases | |
| Docetaxel | DU-145 Xenograft | Mouse | 5 and 10 mg/kg (s.c., once/week) | Significant tumor growth inhibition | |
| Cabazitaxel | 22Rv1 Xenograft | Mouse | 20 mg/kg | Greater antitumor efficacy than docetaxel | |
| Abiraterone Acetate | LNCaP Xenograft | - | - | Data not readily available in a comparable format | - |
| Enzalutamide | LNCaP-AR Xenograft | Mouse | 10 mg/kg/day (oral) | Tumor regression |
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
Determination of Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method to determine the median lethal dose (LD50) with a reduced number of animals.
Figure 2: Workflow for LD50 determination using the Up-and-Down Procedure.
Protocol:
-
Animal Model: Typically, young adult female rats are used.
-
Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days before dosing.
-
Dosing:
-
A starting dose, which is the best estimate of the LD50, is selected.
-
A single animal is dosed orally.
-
The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: The study is stopped when one of the following criteria is met:
-
Three consecutive animals survive at the upper dose limit (typically 2000 mg/kg).
-
A specified number of reversals in outcome (e.g., survival followed by death or vice versa) have occurred.
-
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
In Vivo Tumor Growth Inhibition Assay - General Protocol
This protocol outlines a typical xenograft study to assess the anti-tumor efficacy of a compound.
Figure 3: General workflow for a xenograft tumor efficacy study.
Protocol:
-
Cell Culture: Human prostate cancer cells (e.g., DU-145, 22Rv1, LNCaP) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug or vehicle control is administered according to the planned dosing schedule and route.
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
-
Toxicity is assessed by monitoring changes in body weight, clinical signs of distress, and, in some cases, hematological and biochemical parameters.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
Conclusion and Future Directions
The available data suggests that this compound possesses a promising therapeutic index, with a significant separation between its effective and toxic doses in preclinical models. This profile compares favorably with the current standard-of-care treatments for hormone-refractory prostate cancer, which are often associated with significant toxicities. However, a definitive assessment of this compound's therapeutic index requires further investigation, including head-to-head preclinical studies with standardized methodologies and the generation of robust ED50 and LD50 data. As this compound advances through clinical trials, continued careful evaluation of its efficacy and safety in human subjects will be paramount in determining its ultimate clinical utility and its potential to offer a safer and more effective treatment option for patients with advanced prostate cancer.
References
Independent Verification of Tigapotide's Anti-Tumor Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the anti-tumor activity of Tigapotide (also known as PCK3145), a synthetic peptide derived from the prostate secretory protein (PSP94), against established therapies for prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and a visual representation of the underlying biological pathways.
Executive Summary
This compound has been investigated for its potential anti-tumor effects, primarily in the context of prostate cancer. Preclinical studies have suggested that its mechanism of action involves the induction of apoptosis, inhibition of angiogenesis via the VEGF signaling pathway, and reduction of matrix metalloproteinase-9 (MMP-9) levels, which is implicated in metastasis. However, a thorough review of the publicly available literature reveals a limited amount of independent verification of its anti-tumor efficacy. While early clinical data have indicated a favorable safety profile, robust evidence of significant anti-tumor activity from independent, peer-reviewed studies remains scarce.
This guide compares the available data on this compound with three classes of established prostate cancer therapies:
-
Androgen Receptor Signaling Inhibitors: Abiraterone Acetate and Enzalutamide
-
Chemotherapy: Docetaxel
-
Peptide-Based LHRH Agonists: Goserelin and Leuprolide
The comparison highlights the preliminary nature of the evidence for this compound's anti-tumor activity in contrast to the extensive preclinical and clinical data supporting the efficacy of the selected alternatives.
Data Presentation: Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound (PCK3145) | Rat Prostate Cancer (Mat Ly Lu cells) | 100 µg/kg/day | Dose-dependent decrease in tumor volume (specific percentage not detailed in abstract) | [1] |
| Enzalutamide | Ovarian Cancer Xenograft (OVCAR-3 cells) | 30 mg/kg & 50 mg/kg | Significant reduction in tumor volume compared to androgen-exposed group | [2] |
| Enzalutamide + PAWI-2 | Prostate Cancer Xenograft (PC-3 cells) | 5 mg/kg/day (Enzalutamide) + 20 mg/kg/day (PAWI-2) | 63% inhibition | [3] |
| Goserelin | Not specified in preclinical xenograft models in the provided results. Primarily clinical data available. | - | - | |
| Leuprolide Acetate | Not specified in preclinical xenograft models in the provided results. Primarily clinical data available. | - | - |
Table 2: In Vitro Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value | Citation |
| This compound (PCK3145) | Not specified in the provided results. | - | |
| Docetaxel | PC-3 (Prostate) | 3.72 nM | [4] |
| Docetaxel | DU-145 (Prostate) | 4.46 nM | [4] |
| Docetaxel | LNCaP (Prostate) | 1.13 nM | |
| Goserelin | Not specified in the provided results. | - | |
| Leuprolide Acetate | Not specified in the provided results. | - |
Table 3: Clinical Response Data
| Compound | Trial Phase | Patient Population | Key Efficacy Endpoint | Result | Citation |
| This compound (PCK3145) | Phase I/IIa | Metastatic hormone-refractory prostate cancer | PSA Response | No significant PSA responses observed; 1 patient had a 41% reduction. | |
| This compound (PCK3145) | Phase I/IIa | Metastatic hormone-refractory prostate cancer | Best Tumor Response | Stable disease in 10/15 patients. | |
| Abiraterone Acetate | Phase II | Post-docetaxel castration-resistant prostate cancer | PSA decline of ≥ 50% | 51% of patients | |
| Abiraterone Acetate | - | Castration-resistant prostate cancer (pre-chemotherapy) | PSA decline of ≥ 50% | 74.1% (post-DES) to 85.4% (DES-naïve) | |
| Enzalutamide | Clinical Trial | Non-metastatic, castration-resistant prostate cancer | Risk of metastasis or death | 71% lower risk than placebo | |
| Goserelin | Clinical Trials | Advanced prostate cancer | Objective Tumor Response | Equivalent to DES or orchiectomy | |
| Leuprolide Acetate | Clinical Trials | Stage D2 prostate cancer | Objective Tumor Response | Favorable response (no progression) in 85% of patients |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate independent verification and comparison.
In Vivo Tumor Growth and Metastasis Assay (this compound)
-
Cell Line and Animal Model: Mat Ly Lu rat prostate cancer cells overexpressing parathyroid hormone-related protein (PTHrP) were used. Syngeneic male Copenhagen rats were inoculated subcutaneously in the right flank or via intracardiac injection into the left ventricle to induce skeletal metastases.
-
Treatment: Animals were infused with this compound (PCK3145) at doses of 1, 10, and 100 µg/kg/day for 15 days.
-
Tumor Volume Measurement: Tumor volume was measured, although the specific methodology (e.g., caliper measurements) is not detailed in the abstract.
-
Metastasis Assessment: The development of hind-limb paralysis was monitored as an indicator of skeletal metastases. Bone histomorphometry was used to assess skeletal tumor burden.
-
Apoptosis Assessment: The abstract states that the effects of PCK3145 were due to its ability to promote tumor cell apoptosis, but the specific method of assessment (e.g., TUNEL assay, western blot for caspase cleavage) is not specified.
Cell Viability Assay (Docetaxel)
-
Cell Lines: Human prostate cancer cell lines PC-3, DU-145, and LNCaP were used.
-
Method: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of Docetaxel for 48 hours.
-
MTT solution was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.
-
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS.
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein levels, which are typically normalized to a loading control like β-actin.
Matrigel Invasion Assay
-
Preparation of Inserts: Transwell inserts with an 8.0 µm pore size are coated with a layer of Matrigel, a reconstituted basement membrane matrix, and allowed to solidify.
-
Cell Seeding:
-
Cancer cells are serum-starved overnight.
-
A suspension of cells in serum-free medium is added to the upper chamber of the Matrigel-coated inserts.
-
-
Chemoattraction: The lower chamber of the well contains a medium with a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow invasive cells to degrade the Matrigel and migrate through the pores.
-
Quantification:
-
Non-invading cells on the upper surface of the insert are removed.
-
The invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is counted under a microscope in several fields of view to determine the average.
-
Mandatory Visualizations
Signaling Pathways
The proposed mechanisms of action for this compound involve interference with key signaling pathways in cancer progression.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: In Vivo Tumor Growth Study
Caption: General workflow for an in vivo study of anti-tumor activity.
Conclusion
This compound is a peptide-based therapeutic candidate with a multi-faceted proposed mechanism of action against prostate cancer. Preclinical data suggest potential for anti-angiogenic, anti-metastatic, and pro-apoptotic effects. However, the body of evidence, particularly from independent research and later-phase clinical trials, is not as extensive as that for established therapies such as androgen receptor signaling inhibitors, taxane-based chemotherapy, and LHRH agonists.
For researchers and drug development professionals, this compound represents an interesting case study in peptide-based drug development. Further independent verification of its anti-tumor activity and elucidation of its molecular mechanisms are necessary to fully understand its therapeutic potential. This guide serves as a starting point for a critical evaluation of the available data and highlights the need for more rigorous investigation.
References
- 1. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. 2.4. Matrigel® invasion assay [bio-protocol.org]
Comparative Analysis of Tigapotide's Efficacy Across Cancer Cell Lines: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tigapotide (also known as PCK3145), a promising synthetic 15-mer peptide derived from the prostate secretory protein (PSP94). This compound has demonstrated potential anti-tumor and anti-metastatic properties in preclinical and clinical settings.[1][2][3][4] This document summarizes the current understanding of its mechanism of action and provides standardized protocols for evaluating its efficacy across various cancer cell lines, thereby facilitating further research and development.
Overview of this compound's Mechanism of Action
This compound is a signal transduction inhibitor that exerts its anti-cancer effects through multiple pathways, including the induction of apoptosis, inhibition of angiogenesis, and reduction of metastasis.[1][2] Key mechanisms identified include the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and the triggering of CD44 cell surface shedding.[2]
Comparative Efficacy of this compound: A Data-Driven Overview
| Cancer Cell Line | Cancer Type | Reported Effects of this compound (PCK3145) | Key Findings |
| PC-3 | Prostate Cancer | Inhibition of cell viability, induction of apoptosis, and reduction of MMP-9 secretion.[5] | Demonstrates sensitivity to this compound's anti-proliferative and anti-metastatic effects. |
| LNCaP | Prostate Cancer | Induction of apoptosis.[6] | Suggests a role for apoptosis in this compound's mechanism of action in androgen-sensitive prostate cancer. |
| DU-145 | Prostate Cancer | Inhibition of cell proliferation.[7] | Indicates broad activity against different prostate cancer subtypes. |
| HT-1080 | Fibrosarcoma | Inhibition of MMP-9 secretion and triggering of CD44 shedding. | Highlights the anti-metastatic potential of this compound. |
| Mat Ly Lu | Rat Prostate Cancer | Reduction in tumor cell proliferation and induction of apoptosis.[3] | In vivo studies confirm anti-tumor activity. |
Experimental Protocols for Comparative Analysis
To facilitate standardized and reproducible research, this section provides detailed protocols for key experiments to quantify and compare the effects of this compound on different cancer cell lines.
Cell Viability and IC50 Determination (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound dilutions and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
MMP-9 Secretion Analysis (Gelatin Zymography)
This technique detects the activity of secreted MMP-9 in the cell culture medium.
Protocol:
-
Conditioned Media Collection: Culture cancer cells in serum-free medium and treat with this compound for 24-48 hours. Collect the conditioned media.
-
Protein Concentration: Concentrate the proteins in the conditioned media using centrifugal filter units.
-
Electrophoresis: Mix the concentrated media with non-reducing sample buffer and run on a polyacrylamide gel containing gelatin (1 mg/mL).
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) and then incubate in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Clear bands against a blue background indicate gelatinolytic activity, corresponding to MMP-9.
VEGF Signaling Pathway Analysis (Western Blot)
This method assesses the effect of this compound on the phosphorylation of key proteins in the VEGF signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated VEGFR2, total VEGFR2, phosphorylated Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound's Mechanism of Action
To further elucidate the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's multi-faceted mechanism of action against cancer cells.
Caption: Workflow for the comparative analysis of this compound in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of PCK3145, a synthetic peptide derived from prostate secretory protein 94 (PSP94) in metastatic hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of transforming growth factor beta on human prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tigapotide as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tigapotide (also known as PCK3145) with current therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). The following sections detail the mechanism of action of this compound, present comparative experimental data, and provide detailed protocols for key assays, offering a valuable resource for the validation of this promising lead compound.
Executive Summary
This compound, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has emerged as a potential therapeutic agent for late-stage, hormone-refractory prostate cancer.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of angiogenesis, and reduction of metastasis, positions it as a compelling candidate for further drug development. This guide provides an objective comparison of this compound with established treatments for mCRPC, namely abiraterone (B193195), enzalutamide, cabazitaxel (B1684091), and radium-223, focusing on their respective impacts on key biological markers and pathways.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their effects on apoptosis induction and Matrix Metalloproteinase-9 (MMP-9) inhibition, two critical processes in cancer progression.
| Compound | Cell Line | Concentration/Dose | Apoptosis Induction (%) | Citation |
| This compound (PCK3145) | PC-3 | 5 µM | Statistically significant increase at 48h and 96h | |
| MCF-7 | 5 µM | Statistically significant increase at 48h and 96h | ||
| HT-29 | 5 µM | Statistically significant increase at 48h and 96h | ||
| Enzalutamide | LNCaP | 10 µM | Increased BAX/Bcl-2 ratio, DNA fragmentation | |
| VCaP | Not specified | Induced apoptosis | ||
| Radium-223 | PC-3 | 1000 Bq/ml (48h) | >55% | [2][3] |
| 22RV1 | 1000 Bq/ml (48h) | >55% | [2][3] | |
| DU145 | 1000 Bq/ml (48h) | <55% | [2][3] |
| Compound | Model System | Concentration/Dose | MMP-9 Inhibition | Citation |
| This compound (PCK3145) | Mat Ly Lu cells (in vitro) | 50-500 µg/ml (72h) | Dose-dependent decrease in MMP-9 production | [4] |
| HT-1080 cells (in vitro) | Increasing concentrations (48h) | Decreased extracellular MMP-9 levels | [5] | |
| Rat model (in vivo) | 1-100 µg/kg/day | Significant decrease in MMP-9 production in tumors | [4] | |
| Abiraterone | Prostate cancer xenografts | Not specified | Data not available | |
| Enzalutamide | Prostate cancer cells | Not specified | Data not available | |
| Cabazitaxel | Patient samples | Not specified | Data not available |
Note: While the alternatives are established treatments for mCRPC, specific studies quantifying their direct inhibitory effect on MMP-9 activity in a comparable manner to this compound were not identified in the performed search.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
This compound is believed to act as a signal transduction inhibitor with a multi-pronged attack on prostate cancer progression. It has been shown to induce apoptosis and inhibit the secretion of MMP-9. The inhibition of MMP-9 is thought to be mediated through cell surface laminin (B1169045) receptor signaling. Furthermore, this compound has been observed to cause a rapid and transient activation of the MEK/ERK signaling pathway.
Experimental Workflow: Validating this compound's Efficacy
The following diagram outlines a typical experimental workflow to validate the efficacy of a lead compound like this compound against prostate cancer cells.
Detailed Experimental Protocols
Gelatin Zymography for MMP-9 Activity
This protocol is used to detect the activity of MMP-9 in conditioned media from cell cultures.
Materials:
-
10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin
-
2x SDS loading buffer (without 2-mercaptoethanol)
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Incubation buffer (e.g., 1% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cells treated with this compound or alternatives. Centrifuge to remove cell debris. Concentrate the media if necessary.
-
Electrophoresis: Mix the conditioned media with 2x SDS loading buffer (non-reducing). Do not boil the samples. Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at 4°C.[6]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in the incubation buffer overnight at 37°C.[6]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.[6] The clear bands indicate areas of gelatin degradation by MMP-9.
-
Quantification: The activity of MMP-9 can be quantified by densitometry of the clear bands.[7]
Annexin V Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative assessment of apoptosis in cells treated with this compound or its alternatives.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed prostate cancer cells and treat them with various concentrations of this compound or alternative compounds for the desired time.
-
Harvesting: Harvest the cells, including both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7][8]
-
Analysis: Analyze the stained cells by flow cytometry.[7][8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for CD44 Shedding
This protocol is used to detect the shedding of the CD44 cell surface receptor, a process that can be influenced by MMPs.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the cytoplasmic domain of CD44
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer. Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with the primary anti-CD44 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of a smaller fragment corresponding to the cytoplasmic tail of CD44 indicates shedding.[10][11]
Conclusion
This compound demonstrates significant potential as a lead compound for the development of a novel therapeutic for metastatic castration-resistant prostate cancer. Its ability to induce apoptosis and inhibit MMP-9 secretion provides a strong rationale for its continued investigation. While direct comparative data with alternatives on these specific molecular markers are still emerging, the information presented in this guide offers a solid foundation for researchers to design further validation studies. The provided experimental protocols will facilitate the generation of robust and comparable data, ultimately clarifying the therapeutic promise of this compound in the context of current mCRPC treatments.
References
- 1. img.abclonal.com [img.abclonal.com]
- 2. researchgate.net [researchgate.net]
- 3. Ra-223 induces clustered DNA damage and inhibits cell survival in several prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Proteolytic Cleavage of the CD44 Adhesion Molecule in Multiple Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis of CD44 at the cell surface controls a downstream protease network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tigapotide: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Tigapotide is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, safeguarding both personnel and the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with waste management regulations.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The SDS provides crucial information regarding potential hazards and necessary precautions. When handling this compound, especially during disposal, the use of appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Splash goggles or safety glasses with side-shields.[1][2]
-
Respiratory Protection: A dust respirator or an approved/certified respirator should be used, particularly if there is a risk of generating dust or aerosols.
-
Protective Clothing: A full suit or lab coat to prevent skin contact.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key handling and storage information derived from safety data sheets.
| Parameter | Value/Instruction | Source |
| Storage Temperature | Do not store above 5˚C (41˚F). | |
| Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | Strong oxidizing reagents. | |
| Hazardous Decomposition | Oxides of carbon (CO, CO2), nitrogen (NO, NO2, ...), hydrogen chloride (HCl). |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in accordance with federal, state, and local environmental control regulations. The following protocol outlines the general steps for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step.
-
Unused or Expired this compound: Pure this compound (in solid or solution form) should be collected in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Non-sharp items that have come into contact with this compound, such as gloves, pipette tips, vials, and labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty vials and packaging should be managed based on their level of contamination. Thoroughly decontaminated containers may be disposed of as regular waste, provided they do not contain protected information. Partially empty or contaminated containers must be treated as hazardous waste.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.
-
Large Spills: Use a shovel or other appropriate tools to transfer the spilled material into a convenient and sealed waste disposal container.
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
Step 3: Waste Storage and Labeling
All waste containers must be properly stored and labeled to await final disposal.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: All waste containers must be clearly labeled with the contents (e.g., "Hazardous Waste: this compound Contaminated Debris") and the date of accumulation.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste management vendor.
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration: For many pharmaceutical compounds, incineration by a licensed facility is the preferred method of disposal to ensure complete destruction.
-
Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction, for a minimum of three years, or as required by institutional and regulatory policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
